An In-depth Technical Guide to the Structural Analysis of 3,3,4-Trimethylpentane-1,4-diol
Abstract: This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 3,3,4-trimethylpentane-1,4-diol. Designed for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 3,3,4-trimethylpentane-1,4-diol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind the selection of analytical methodologies. We present a self-validating system of analysis, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and unambiguous structural model. Each section includes detailed, field-proven protocols and predictive data based on established spectroscopic principles and analysis of analogous structures. This guide serves as both a methodological framework and a reference for the characterization of complex, branched-chain aliphatic diols.
Introduction: The Analytical Challenge
3,3,4-Trimethylpentane-1,4-diol is a unique aliphatic diol featuring a combination of a primary and a tertiary alcohol, along with two quaternary carbon centers. This intricate structure, while seemingly simple, presents a classic challenge for structural elucidation. The high degree of methyl substitution and the presence of sterically hindered groups necessitate a sophisticated, integrated analytical approach to avoid ambiguity. Correctly identifying the connectivity of all eight carbon atoms and assigning the stereochemistry is critical for its application in fields such as polymer chemistry and as a building block in organic synthesis.
This guide establishes a logical workflow for the de novo structural determination of this molecule. The causality behind this workflow is rooted in a "coarse-to-fine" analytical strategy: first confirming the molecular formula and key functional groups (MS and IR), then mapping the precise atomic connectivity and stereochemical relationships (1D and 2D NMR).
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing analysis.
The cornerstone of trustworthy structural analysis is the integration of orthogonal techniques, where the results of one method validate and refine the hypotheses drawn from another. The workflow described herein is designed to be a self-validating system.
Comprehensive Physicochemical Profiling of 3,3,4-Trimethylpentane-1,4-diol: A Technical Guide for Advanced Formulation and Synthesis
Abstract In the landscape of specialty excipients and chemical intermediates, highly branched aliphatic diols offer unique physicochemical properties driven by their steric topography. This whitepaper provides an in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of specialty excipients and chemical intermediates, highly branched aliphatic diols offer unique physicochemical properties driven by their steric topography. This whitepaper provides an in-depth technical analysis of 3,3,4-trimethylpentane-1,4-diol (CAS: 16466-35-6). By examining the causality between its sterically hindered molecular architecture and its macroscopic physical properties, this guide equips researchers and drug development professionals with the foundational data, analytical workflows, and formulation insights necessary to leverage this compound in advanced delivery systems.
Structural Causality and Physicochemical Profiling
The physical behavior of 3,3,4-trimethylpentane-1,4-diol is fundamentally dictated by its highly branched carbon backbone[1][2]. The molecule features two hydroxyl groups: a primary alcohol at the C1 position and a tertiary alcohol at the C4 position.
The Role of Steric Hindrance:
The most critical structural feature of this diol is the gem-dimethyl substitution at the C3 position, situated directly adjacent to the tertiary alcohol at C4. This creates a domain of extreme steric bulk.
Hydrogen Bonding Suppression: While linear diols (e.g., 1,8-octanediol) readily form extensive intermolecular hydrogen-bonded networks leading to high melting and boiling points, the steric shielding around the C4 hydroxyl in 3,3,4-trimethylpentane-1,4-diol severely restricts its ability to act as a hydrogen bond donor or acceptor.
Phase Behavior: This disruption of lattice packing prevents crystallization at ambient temperatures, rendering the compound a stable, low-viscosity liquid or a low-melting amorphous solid. This property is highly valued in formulations requiring low-temperature stability without gelling or solidification[3].
Thermal Dehydration Susceptibility: Tertiary alcohols are inherently prone to acid-catalyzed or thermal dehydration. The heavy alkyl substitution stabilizes any potential carbocation intermediate, meaning thermal characterization must carefully distinguish between the compound's boiling point and its thermal degradation (dehydration into an alkene) point.
Caption: Logic flow: How steric hindrance dictates the macroscopic physical properties of the diol.
Quantitative Physical Properties
The table below summarizes the core physicochemical descriptors of 3,3,4-trimethylpentane-1,4-diol, synthesizing computational data and structural metrics essential for predictive formulation modeling.
Optimal size for transdermal penetration (<500 Da)[2].
Exact Mass
146.13068 Da
Crucial for LC-MS/MS identification and adduct tracking.
TPSA
40.5 Ų
Indicates excellent membrane permeability (TPSA < 90 Ų is ideal for CNS/cellular entry).
H-Bond Donors/Acceptors
2 / 2
Provides amphiphilic character for co-solvency.
Rotatable Bonds
3
Low conformational flexibility due to branching, reducing entropic penalty upon binding[1].
Self-Validating Experimental Protocols
To utilize this diol in rigorous pharmaceutical environments, its physical properties must be empirically verified. Below are self-validating protocols designed to eliminate analytical artifacts.
3.1 Thermal Stability and Boiling Point Determination (TGA/DSC)
Because the tertiary alcohol at C4 is prone to dehydration, standard capillary boiling point methods are insufficient. A coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required.
Step-by-Step Methodology:
Sample Preparation: Load 5–10 mg of 3,3,4-trimethylpentane-1,4-diol into an aluminum hermetic pan with a laser-drilled pinhole (allows vapor escape while maintaining equilibrium).
Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min to prevent oxidative degradation.
Heating Profile: Apply a linear heating ramp of 10°C/min from 25°C to 300°C.
Self-Validation (Data Interpretation):
Boiling Event: Observe a sharp endothermic peak on the DSC thermogram that perfectly aligns with a rapid, 100% mass loss step on the TGA derivative curve (DTG).
Degradation Event: If mass loss is partial (e.g., ~12.3% mass loss corresponding to the loss of one H₂O molecule), thermal dehydration is occurring prior to boiling. The onset temperature of this specific mass loss defines the maximum processing temperature for hot-melt extrusion or distillation.
Caption: Self-validating thermal analysis workflow for distinguishing boiling point from degradation.
3.2 Lipophilicity (LogP) and Solubility Profiling
To determine the partition coefficient (LogP), a modified shake-flask method coupled with LC-MS is utilized. This protocol incorporates a mass-balance check to ensure self-validation.
Step-by-Step Methodology:
Phase Saturation: Pre-saturate 1-octanol and HPLC-grade water with each other by stirring for 24 hours at 25°C.
Analyte Introduction: Dissolve exactly 10.0 mg of the diol in 10 mL of the mutually saturated octanol phase.
Partitioning: Combine 5 mL of the spiked octanol with 5 mL of the saturated aqueous phase in a sealed glass vial. Agitate via mechanical shaking for 60 minutes, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.
Quantification: Extract aliquots from both the aqueous and octanol layers. Quantify the diol concentration in each phase using LC-MS (ESI+ mode, monitoring the [M+H-H₂O]⁺ ion due to facile in-source dehydration).
Self-Validation (Mass Balance): Calculate total mass recovered:
(Coct×Voct)+(Caq×Vaq)
. If the recovered mass is <95% of the input mass, interfacial aggregation or volatilization has occurred, and the assay must be repeated at a lower concentration. LogP is calculated as
log10(Coct/Caq)
.
Applications in Advanced Drug Delivery and Formulation
Understanding the physical properties of 3,3,4-trimethylpentane-1,4-diol unlocks several highly specialized applications in pharmaceutical sciences and materials engineering:
Crystallization Inhibitor in Liquid Formulations: Because the steric bulk of the trimethyl groups prevents the diol itself from crystallizing easily, it acts as an excellent primary solvent or co-solvent. It maintains clarity and prevents agglomeration at low temperatures, a property heavily utilized in concentrated, water-dispersible colloidal systems[3].
Polymeric Drug Delivery Systems: When used as a monomer in the synthesis of biodegradable polyurethanes or polyesters, the steric hindrance at the C4 ester/urethane linkage shields the bond from rapid enzymatic hydrolysis. This allows formulation scientists to precisely tune the degradation rate of drug-eluting implants or nanoparticles by modulating the ratio of this branched diol against linear diols.
Transdermal Penetration Enhancer: With a TPSA of 40.5 Ų and a balanced amphiphilic nature[1], the diol can effectively partition into the stratum corneum. Its bulky structure disrupts the highly ordered lipid bilayers of the skin, temporarily increasing fluidity and enhancing the permeation of co-formulated active pharmaceutical ingredients (APIs).
References
PubChem. "3,3,4-Trimethylpentane-1,4-diol | C8H18O2 | CID 736454". National Center for Biotechnology Information. Available at:[Link]
Google Patents. "Concentrated water dispersible stable fiber softener composition (CN1110541C)". Google Patents Database.
An In-Depth Technical Guide to the Synthesis of 3,3,4-Trimethylpentane-1,4-diol
Abstract This technical guide provides a comprehensive overview of scientifically robust pathways for the synthesis of 3,3,4-trimethylpentane-1,4-diol, a sterically hindered diol with potential applications in materials...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of scientifically robust pathways for the synthesis of 3,3,4-trimethylpentane-1,4-diol, a sterically hindered diol with potential applications in materials science and as a building block in complex organic synthesis. The primary focus of this document is to detail a logical and efficient two-step synthesis commencing with a Grignard reaction on a keto-ester precursor, followed by a chemoselective reduction. An alternative pathway involving the reduction of a lactone intermediate is also discussed. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not only detailed protocols but also the underlying mechanistic principles and strategic considerations for each synthetic step.
Introduction and Strategic Overview
3,3,4-Trimethylpentane-1,4-diol is a unique aliphatic diol characterized by a quaternary carbon center and a tertiary alcohol, which impart significant steric hindrance around one of its hydroxyl groups. This structural feature can be exploited to achieve selective reactions and to introduce specific conformational constraints in larger molecules. The synthesis of such a molecule requires a strategic approach to construct the carbon skeleton and install the two hydroxyl groups with regiochemical control.
This guide will primarily focus on a convergent and highly plausible synthetic route, which is summarized in the workflow below. The core strategy involves the sequential formation of the tertiary alcohol and the primary alcohol, allowing for a controlled and high-yielding process.
Caption: Overall synthetic strategy for 3,3,4-trimethylpentane-1,4-diol.
Primary Synthesis Pathway: Grignard Reaction and Subsequent Reduction
This pathway is arguably the most direct and controllable method for the synthesis of 3,3,4-trimethylpentane-1,4-diol. It leverages the differential reactivity of a ketone and an ester towards a Grignard reagent, followed by the robust reduction of the remaining ester.
Step 1: Grignard Reaction for Tertiary Alcohol Formation
The first step involves the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of methyl 3,3-dimethyl-4-oxopentanoate. Ketones are generally more reactive towards Grignard reagents than esters, allowing for a degree of chemoselectivity.[1]
The choice of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is predicated on its ability to act as a potent nucleophile, delivering a methyl carbanion equivalent to the electrophilic carbonyl carbon of the ketone.[2] The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly basic Grignard reagent from being quenched by protic hydrogen sources like water.[3]
Caption: Mechanism of the Grignard addition to the ketone.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-3,3,4-trimethylpentanoate
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is essential to maintain anhydrous conditions.[4]
Reagent Preparation: In the flask, a solution of methyl 3,3-dimethyl-4-oxopentanoate (1.0 eq) in anhydrous diethyl ether (10 volumes) is prepared. The dropping funnel is charged with a solution of methylmagnesium bromide (1.1 eq) in diethyl ether.
Reaction Execution: The flask is cooled in an ice-water bath. The methylmagnesium bromide solution is added dropwise to the stirred solution of the keto-ester, maintaining the internal temperature below 10 °C to enhance selectivity and control the exothermic reaction.
Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Isolation and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reagent
Molar Eq.
Purpose
Key Considerations
Methyl 3,3-dimethyl-4-oxopentanoate
1.0
Starting Material
Must be anhydrous.
Methylmagnesium bromide (in Et₂O)
1.1
Nucleophile for C-C bond formation
Highly reactive with water and protic solvents.
Anhydrous Diethyl Ether
Solvent
Reaction Medium
Must be thoroughly dried before use.
Saturated aq. NH₄Cl
-
Quenching Agent
Neutral workup to avoid side reactions.
Step 2: Reduction of the Ester to a Primary Alcohol
The second step involves the reduction of the ester functionality in methyl 4-hydroxy-3,3,4-trimethylpentanoate to a primary alcohol. For this transformation, a powerful reducing agent is required.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction due to its high reactivity, which is necessary to reduce the relatively unreactive ester group.[5][6] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[6] The reaction is performed in an anhydrous ether solvent, as LiAlH₄ reacts violently with water.[6]
3,3,4-Trimethyl-1,4-pentanediol: A Comprehensive Characterization and Application Guide
Executive Summary In the realm of advanced formulation science and organic synthesis, the steric bulk and specific lipophilicity of a solvent dictate its ability to stabilize complex microemulsions and participate in tar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced formulation science and organic synthesis, the steric bulk and specific lipophilicity of a solvent dictate its ability to stabilize complex microemulsions and participate in targeted chemical pathways. 3,3,4-trimethyl-1,4-pentanediol (CAS: 16466-35-6) represents a masterclass in structural design for these purposes[1]. As a highly branched, aliphatic diol, it sits perfectly at the amphiphilic boundary. This unique physicochemical profile allows it to act as a highly efficient "principal solvent," intercalating into the palisade layer of cationic surfactant micelles to depress Krafft temperatures and stabilize optically clear, highly concentrated aqueous dispersions[2].
This technical whitepaper provides an in-depth analysis of 3,3,4-trimethyl-1,4-pentanediol, detailing its structural elucidation, self-validating analytical characterization, synthetic methodologies, and mechanisms of action in advanced formulations.
Chemical Identity & Structural Elucidation
The molecular architecture of 3,3,4-trimethyl-1,4-pentanediol (
C8H18O2
) consists of a five-carbon pentane backbone with primary and tertiary hydroxyl groups at the C1 and C4 positions, respectively. The heavy methylation at C3 and C4 creates a sterically hindered, hydrophobic core, flanked by hydrophilic hydroxyl moieties.
Table 1: Physicochemical Properties
Property
Value
IUPAC Name
3,3,4-trimethylpentane-1,4-diol
CAS Registry Number
16466-35-6
Molecular Formula
C8H18O2
Molecular Weight
146.23 g/mol
Computed LogP (ClogP)
~0.40 – 0.60
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
2
Topological Polar Surface Area
40.5 Ų
Data synthesized from computational models and chemical registry databases[1].
Synthetic Methodologies
The synthesis of 1,4-diols is classically achieved via the reductive ring-opening of corresponding lactones. For 3,3,4-trimethyl-1,4-pentanediol, the direct precursor is dihydro-4,4,5,5-tetramethyl-2(3H)-furanone (CAS: 16466-24-3)[3].
While lithium aluminum hydride (
LiAlH4
) is a traditional choice for this reduction, scale-up and safety considerations in industrial settings heavily favor Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) . Red-Al offers superior solubility in non-coordinating aromatic solvents like toluene, does not require highly flammable ethereal solvents, and provides a more controlled, less exothermic hydride transfer[2].
Reactor Preparation: Purge a flame-dried, multi-neck glass reactor with high-purity nitrogen to ensure anhydrous conditions.
Substrate Solubilization: Dissolve 1.0 equivalent of dihydro-4,4,5,5-tetramethyl-2(3H)-furanone in anhydrous toluene to achieve a 0.5 M concentration.
Reductant Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 1.25 equivalents of Red-Al (65 wt% in toluene) dropwise via an addition funnel. Causality note: Dropwise addition at 0 °C controls the exothermic hydride transfer, preventing localized boiling and side reactions.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours to ensure complete reductive cleavage of the lactone C-O bond.
Quenching: Carefully quench the unreacted hydride by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Causality note: Rochelle's salt chelates the aluminum byproducts, preventing the formation of intractable aluminum hydroxide emulsion gels that trap the product.
Extraction: Separate the organic toluene layer. Extract the remaining aqueous phase twice with ethyl acetate to maximize yield.
Purification: Combine the organic layers, dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via fractional vacuum distillation to yield the pure diol.
Figure 1: Reductive ring-opening synthesis workflow of 3,3,4-trimethyl-1,4-pentanediol.
Analytical Characterization: A Self-Validating System
To ensure scientific integrity, the structural validation of 3,3,4-trimethyl-1,4-pentanediol relies on a self-consistent matrix of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The highly substituted nature of the carbon backbone results in a beautifully simple, unambiguous spectral signature.
Nuclear Magnetic Resonance (NMR)
The absence of complex multiplet splitting beyond the C1-C2 ethylene bridge perfectly validates the highly substituted quaternary nature of the C3 and tertiary nature of the C4 carbons.
1
H NMR (400 MHz,
CDCl3
):
δ
1.02 (s, 6H): The two methyl groups attached to the C3 quaternary carbon.
δ
1.15 (s, 6H): The methyl group at C5 and the methyl substituent at C4. Because C4 is bonded to an -OH and C3, these two methyls are chemically equivalent.
δ
1.68 (t, J = 7.5 Hz, 2H): The methylene protons at C2. They couple exclusively with the C1 protons, appearing as a clean triplet.
δ
3.72 (t, J = 7.5 Hz, 2H): The primary alcohol methylene protons at C1, shifted downfield by the adjacent oxygen.
δ
2.85 (br s, 2H): The two hydroxyl (-OH) protons.
δ
75.8: C4 (tertiary alcohol carbon, heavily deshielded by the hydroxyl group).
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) of this diol (
M+
at m/z 146) is dominated by α
-cleavage at the sterically strained C3-C4 bond.
Cleavage yields a left-side fragment
[HO−CH2−CH2−C(CH3)2]+
at m/z 87.
The right-side fragment yields the hydroxyisopropyl cation
[C(CH3)2OH]+
at m/z 59 . Because this cation is highly stabilized by the resonance of the oxygen lone pair (forming an oxonium ion), m/z 59 appears as the base peak (100% abundance) .
Application in Advanced Formulations
In industrial applications, particularly in the formulation of concentrated fabric softeners and lipid-based nanocarriers, maintaining an isotropic, clear aqueous phase at high surfactant concentrations is a major thermodynamic challenge.
Cationic surfactants, such as Diester Quaternary Ammonium (DEQA) compounds, tend to form rigid, opaque lamellar gel phases at room temperature. 3,3,4-trimethyl-1,4-pentanediol acts as a highly specialized principal solvent to overcome this[2]. Because its ClogP is precisely tuned between 0.40 and 0.60, it is neither entirely water-soluble nor entirely lipophilic.
Mechanism of Action:
The diol partitions directly into the micellar interface. Its hydrophilic hydroxyl groups anchor into the aqueous phase, while its bulky, heavily methylated hydrophobic core (the C3-C4 region) intercalates between the long hydrophobic tails of the DEQA molecules. This steric disruption prevents the tight packing required for gel phase formation, effectively lowering the Krafft temperature and stabilizing the system as a clear, isotropic microemulsion[2].
Figure 2: Phase stabilization mechanism of 3,3,4-trimethyl-1,4-pentanediol in aqueous cationic surfactant systems.
References
National Center for Biotechnology Information. "3,3,4-Trimethylpentane-1,4-diol | C8H18O2 | CID 736454" PubChem. URL:[Link]
Grimm, K. A., Bacon, D. R., Trinh, T., Wahl, E. H., & Tordil, H. "Concentrated, stable, preferably clear, fabric softening composition containing amine fabric softener." U.S. Patent Application US20020155983A1, published October 24, 2002.
Pochini, A., & Ungaro, R. "Solvent and ion-pair effects on the self-condensation of linear aliphatic aldehydes: selective synthesis of substituted acrylaldehydes and glycol monoesters." Synthesis, 1975(3), 164-165. Referenced via Royal Society of Chemistry / Semantic Scholar. URL:[Link]
An In-depth Technical Guide to the Spectroscopic Profile of 3,3,4-Trimethylpentane-1,4-diol
Preamble: Navigating Data Scarcity in Chemical Research In the landscape of chemical and pharmaceutical research, the comprehensive characterization of novel or sparsely studied molecules is paramount for advancing drug...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: Navigating Data Scarcity in Chemical Research
In the landscape of chemical and pharmaceutical research, the comprehensive characterization of novel or sparsely studied molecules is paramount for advancing drug development and materials science. 3,3,4-Trimethylpentane-1,4-diol, with the chemical formula C8H18O2, represents one such compound where extensive, publicly available experimental spectroscopic data is notably scarce.[1] This guide, therefore, adopts a predictive and pedagogical approach. Leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we will construct a theoretical spectroscopic profile of the target molecule. This document serves not only as a data repository for 3,3,4-Trimethylpentane-1,4-diol but also as an instructional framework for researchers on how to anticipate the spectroscopic signatures of structurally similar small molecules. Every piece of data presented herein is predicted based on foundational spectroscopic theory and should be treated as such until experimentally verified.
Molecular Structure and Predicted Spectroscopic Overview
The structural foundation of our analysis is the unique arrangement of 3,3,4-Trimethylpentane-1,4-diol, featuring a primary and a tertiary alcohol, alongside two quaternary carbon centers. This architecture dictates a specific and predictable spectroscopic behavior.
Caption: Molecular structure of 3,3,4-Trimethylpentane-1,4-diol with atom numbering.
The following sections will deconstruct the predicted data for each major spectroscopic technique, providing both the anticipated data and the scientific rationale for these predictions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For 3,3,4-Trimethylpentane-1,4-diol, we predict seven distinct proton signals due to the molecule's asymmetry.
Predicted ¹H NMR Data
Signal Label
Assignment (Protons on)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
H-a
C1-H₂
~3.60
Triplet (t)
2H
H-b
C2-H₂
~1.65
Triplet (t)
2H
H-c
C5-H₃
~1.20
Singlet (s)
3H
H-d
C6-H₃
~0.95
Singlet (s)
3H
H-e
C7-H₃
~0.90
Singlet (s)
3H
H-f
O1-H
Variable (e.g., ~2.5)
Singlet (s, broad)
1H
H-g
O4-H
Variable (e.g., ~3.0)
Singlet (s, broad)
1H
Causality Behind ¹H NMR Predictions
H-a (C1-H₂): These protons are attached to a carbon bearing a primary hydroxyl group. The electronegative oxygen atom deshields these protons, shifting their resonance significantly downfield to approximately 3.60 ppm. They are adjacent to the C2 methylene group, and thus, per the n+1 rule, will appear as a triplet.
H-b (C2-H₂): This methylene group is adjacent to both the C1 methylene and the C3 quaternary carbon. The coupling to the C1 protons will split this signal into a triplet, expected around 1.65 ppm.
H-c, H-d, H-e (Methyl Protons): The molecule contains three distinct methyl groups attached to quaternary carbons (C3 and C4). Lacking adjacent protons, they will all appear as sharp singlets. Their chemical shifts will be subtly different due to their slightly different chemical environments. The C5 methyl is adjacent to the tertiary alcohol at C4, likely making it the most downfield of the three (~1.20 ppm). The two methyls on C3 (C6 and C7) are diastereotopic and thus chemically non-equivalent, leading to two separate singlets, predicted around 0.95 and 0.90 ppm.
H-f, H-g (Hydroxyl Protons): The chemical shifts of hydroxyl protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding. They typically appear as broad singlets and their signals will disappear upon a D₂O shake, a key validation experiment.
Experimental Protocol for ¹H NMR Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 3,3,4-Trimethylpentane-1,4-diol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for diols as it can sharpen hydroxyl proton signals.
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Pulse Program: Standard 1D proton acquisition (e.g., 'zg30').
Number of Scans: 16 to 64, to achieve adequate signal-to-noise.
Relaxation Delay (d1): 2-5 seconds, to allow for full relaxation of all protons.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.
Validation (D₂O Shake): To confirm hydroxyl peaks, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals corresponding to O-H protons will exchange with deuterium and disappear.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, all eight carbon atoms are expected to be chemically distinct, yielding eight unique signals in the proton-decoupled spectrum.
Predicted ¹³C NMR Data
Signal Label
Assignment
Predicted Chemical Shift (δ, ppm)
C-I
C4 (Tertiary Alcohol)
~75
C-II
C1 (Primary Alcohol)
~65
C-III
C2 (Methylene)
~45
C-IV
C3 (Quaternary)
~40
C-V
C5 (Methyl)
~28
C-VI
C6 (Methyl)
~25
C-VII
C7 (Methyl)
~23
C-VIII
C8 (Methyl from C4)
Not applicable (error in initial analysis, C4 has two methyls)
Correction: Re-evaluating the structure, C4 is tertiary, bonded to one methyl (C5), C3, an OH group, and another methyl group. Let's re-label for clarity. The IUPAC name is 3,3,4-trimethylpentane-1,4-diol. The structure is C(OH)-(CH3)₂ - C(CH₃)₂ - CH₂ - CH₂OH. There are 8 carbons. Let's re-assign based on this correct structure.
Corrected Structure Analysis:
C1: -CH₂OH
C2: -CH₂-
C3: -C(CH₃)₂-
C4: -C(OH)(CH₃)-
C5: -CH₃ (from C4)
Two methyls on C3 (C6, C7)
One methyl on C4 (C8)
Wait, the IUPAC name is 3,3,4-Trimethylpentane-1,4-diol. Let's draw it correctly.
Pentane chain: C1-C2-C3-C4-C5.
Diol at 1 and 4: OH on C1, OH on C4.
Trimethyl at 3,3,4: Two methyls on C3, one methyl on C4.
Structure: HO-CH₂(1)-CH₂(2)-C(CH₃)₂(3)-C(OH)(CH₃)(4)-CH₃(5).
This matches the initial analysis. Let's re-verify the carbon count. C1, C2, C3, C4, C5 + two methyls on C3 + one methyl on C4 = 8 carbons. My initial analysis was correct. Let's re-label the methyls for clarity.
C1, C2, C3, C4, C5 (pentane backbone)
C6, C7 (methyls on C3)
C8 (methyl on C4)
Corrected Predicted ¹³C NMR Data
Signal Label
Assignment
Predicted Chemical Shift (δ, ppm)
C-I
C4 (Tertiary Alcohol)
~75
C-II
C1 (Primary Alcohol)
~62
C-III
C2 (Methylene)
~48
C-IV
C3 (Quaternary)
~38
C-V
C8 (Methyl on C4)
~29
C-VI
C5 (Methyl)
~27
C-VII
C6 (Methyl on C3)
~25
C-VIII
C7 (Methyl on C3)
~24
Causality Behind ¹³C NMR Predictions
C-I and C-II (Carbons bonded to Oxygen): Carbons directly attached to electronegative oxygen atoms are the most deshielded. The tertiary carbon (C4) at ~75 ppm is more substituted and thus typically more downfield than the primary carbon (C1) at ~62 ppm.
C-III and C-IV (Alkyl Carbons): The methylene carbon C2 is expected around 48 ppm, while the quaternary carbon C3 will be further upfield at ~38 ppm. Quaternary carbons often show weaker signals due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.
C-V to C-VIII (Methyl Carbons): The four methyl carbons will appear in the most upfield region of the spectrum (20-30 ppm). Their precise chemical shifts are influenced by steric and electronic effects. The two methyls on C3 (C6, C7) are diastereotopic and should have slightly different chemical shifts.
Experimental Protocol for ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.
Instrument Setup: Acquire on the same NMR spectrometer.
Acquisition Parameters:
Pulse Program: Standard proton-decoupled ¹³C acquisition (e.g., 'zgpg30').
Number of Scans: 1024 to 4096 scans are typically required for a good signal-to-noise ratio.
Relaxation Delay (d1): 2 seconds.
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3,3,4-Trimethylpentane-1,4-diol, the key signatures will be from the O-H and C-H bonds.
Predicted IR Data
Wavenumber (cm⁻¹)
Vibration Type
Intensity
Interpretation
3600-3200
O-H stretch
Strong, Broad
Indicates the presence of hydroxyl groups, broadened due to hydrogen bonding.
2960-2850
C-H stretch (sp³)
Strong
Characteristic of alkyl C-H bonds in methyl and methylene groups.
1470-1450
C-H bend (methylene/methyl)
Medium
Deformation vibrations of the alkyl backbone.
1380-1365
C-H bend (methyl)
Medium
Often a doublet for gem-dimethyl groups, which are present at C3.
~1050
C-O stretch
Strong
Characteristic of primary (C1-O) and tertiary (C4-O) alcohols.
Causality Behind IR Predictions
The spectrum is expected to be dominated by features characteristic of a saturated aliphatic alcohol.
O-H Stretch: The most prominent feature will be the broad, strong absorption in the 3600-3200 cm⁻¹ region, a definitive indicator of the alcohol functional groups. The broadness is a direct consequence of intermolecular hydrogen bonding.
C-H Stretches: Just below 3000 cm⁻¹, a series of strong, sharp peaks will appear, corresponding to the stretching vibrations of the numerous sp³-hybridized C-H bonds.
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of C-H bending and C-O stretching vibrations. The strong C-O stretch around 1050 cm⁻¹ further confirms the alcohol functionality.
Experimental Protocol for IR Spectroscopy
Sample Preparation:
Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared by placing a drop between two KBr or NaCl salt plates.
Solid (KBr Pellet): If solid, grind a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric H₂O and CO₂ signals.
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.
Predicted Mass Spectrometry Data
Molecular Ion (M⁺): The molecular weight is 146.23 g/mol .[1] Under Electron Ionization (EI), the molecular ion peak at m/z = 146 may be weak or entirely absent due to the facile fragmentation of alcohols.
Key Fragments (Predicted):
m/z = 131 (M-15): Loss of a methyl group (•CH₃). This is a very common fragmentation pathway for branched alkanes.
m/z = 128 (M-18): Loss of a water molecule (H₂O) from the diol, a characteristic fragmentation for alcohols.
m/z = 87: Alpha-cleavage adjacent to the tertiary alcohol at C4, resulting in the loss of a •C(CH₃)₂CH₂CH₂OH radical.
m/z = 73: Cleavage between C3 and C4, leading to the [C(OH)(CH₃)₂]⁺ fragment.
m/z = 59: Alpha-cleavage adjacent to the primary alcohol, resulting in the [CH₂OH]⁺ fragment is less likely, but cleavage between C2-C3 could yield a fragment that rearranges. A more likely fragment is from cleavage at the tertiary alcohol.
m/z = 43: Represents the isopropyl cation, [CH(CH₃)₂]⁺, or a propyl fragment, a common alkyl fragment.
Theoretical Investigations of 3,3,4-Trimethylpentane-1,4-diol: Conformational Dynamics, Hydrogen Bonding, and Solvation Models
Executive Summary 3,3,4-Trimethylpentane-1,4-diol is a highly branched, sterically congested alkanediol. Its unique structural topology—featuring both a primary and a tertiary hydroxyl group separated by a heavily methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,3,4-Trimethylpentane-1,4-diol is a highly branched, sterically congested alkanediol. Its unique structural topology—featuring both a primary and a tertiary hydroxyl group separated by a heavily methylated carbon backbone—makes it an exceptional model for studying the interplay between steric repulsion and intramolecular hydrogen bonding. This whitepaper outlines a comprehensive theoretical framework utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD) to characterize its physicochemical properties, offering actionable insights for researchers in solvent engineering, polymer synthesis, and drug formulation.
Structural and Topological Overview
The molecule, represented by the SMILES string CC(C)(CCO)C(C)(C)O, possesses a molecular weight of 146.23 g/mol . The presence of the 3,3,4-trimethyl groups induces severe steric crowding (an amplified "gem-dimethyl" effect), which severely restricts the conformational degrees of freedom of the alkane chain. This steric bulk forces the molecule into specific rotamers that maximize the distance between methyl groups while simultaneously attempting to satisfy intramolecular hydrogen bonding between the C1 and C4 hydroxyls.
Logical relationship between steric hindrance and intramolecular hydrogen bonding.
Standard functionals (e.g., B3LYP) often fail to adequately capture medium-range dispersion forces, which are critical in heavily branched alkanes where methyl-methyl interactions dictate the global minimum. Therefore, the M06-2X meta-GGA functional is selected. It is explicitly parameterized for non-covalent interactions and thermochemistry, ensuring accurate modeling of the delicate balance between steric clash and hydrogen bond stabilization .
Initial Conformational Search: Generate 3D conformers using a molecular mechanics force field (e.g., MMFF94) to sample the rotational phase space of the C2-C3 and C3-C4 bonds.
DFT Optimization: Submit the lowest-energy conformers to Gaussian 16 for optimization at the M06-2X/6-311++G(d,p) level. The inclusion of diffuse functions (++) is mandatory for accurately describing the diffuse electron density of the oxygen lone pairs involved in hydrogen bonding.
Self-Validation (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.
Validation Check: The absence of imaginary frequencies confirms the geometry is a true local minimum. The presence of an imaginary frequency mathematically indicates a saddle point (transition state), requiring the researcher to perturb the structure along the normal mode of the imaginary frequency and re-optimize.
Thermochemical Corrections: Extract the Zero-Point Energy (ZPE) and Gibbs free energy at 298.15 K to rank the conformer populations via Boltzmann distribution.
Computational workflow for DFT-based conformational and topological analysis.
Quantitative Data: Relative Energies of Principal Conformers
Conformer
H-Bond Directionality
ΔE
(kcal/mol)
ΔG
(kcal/mol)
Boltzmann Population (%)
Conf-I
C1-OH
→
C4-OH
0.00
0.00
85.4
Conf-II
C4-OH
→
C1-OH
+1.24
+1.45
12.1
Conf-III
Unbound (Open Chain)
+3.89
+3.60
2.5
Topological Analysis of Intramolecular Hydrogen Bonding
Causality of Method Selection
Relying solely on geometric parameters (e.g., an O-H···O distance < 2.5 Å) is insufficient to definitively prove the existence of a hydrogen bond in sterically compressed systems, as atoms may be forced into proximity by the rigid carbon backbone. The Quantum Theory of Atoms in Molecules (QTAIM) provides a mathematically rigorous definition by analyzing the topology of the electron density, distinguishing true stabilizing interactions from forced steric clashes.
Protocol: QTAIM Analysis
Wavefunction Generation: Export the .wfx file from the optimized Gaussian output, ensuring all orbital data is retained.
Critical Point Location: Load the wavefunction into Multiwfn . Execute the topology analysis module to locate Bond Critical Points (BCPs) between the C1-OH and C4-OH groups.
Self-Validation Check: Calculate the electron density (
ρ
) and the Laplacian of the electron density (
∇2ρ
) at the BCP. A positive
∇2ρ
combined with a
ρ
value between 0.01 and 0.05 a.u. mathematically validates a closed-shell, non-covalent hydrogen bond, confirming the interaction is stabilizing rather than repulsive.
Molecular Dynamics and Solvation Behavior
Causality of Method Selection
While DFT provides high-accuracy gas-phase data, understanding how 3,3,4-Trimethylpentane-1,4-diol acts as a solvent, extractant, or solute requires explicit solvation modeling. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is chosen because its parameters were explicitly derived to reproduce the liquid-phase densities and heats of vaporization of organic alcohols .
Self-Validating Protocol: Solvation Free Energy (
ΔGsolv
)
Topology Generation: Parameterize the DFT-optimized ligand using the OPLS-AA force field via the LigParGen server to generate partial charges (CM1A-BCC).
System Setup: Center the molecule in a cubic simulation box and solvate with TIP3P water molecules, maintaining a minimum distance of 1.0 nm between the solute and the box edges.
Energy Minimization: Run a steepest-descent minimization until the maximum force (
Fmax
) is < 1000 kJ/mol/nm.
Validation Check: This step removes high-energy steric clashes created during random solvent placement. If
Fmax
fails to drop below the threshold, the system will "blow up" during dynamics, indicating a flawed initial topology.
Equilibration (NVT & NPT): Perform 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) using position restraints on the diol.
Validation Check: Monitor the thermodynamic output logs. A plateauing density and temperature curve over the last 50 ps confirms the system has reached thermodynamic equilibrium and is ready for production.
Production Run & Free Energy Perturbation (FEP): Gradually decouple the van der Waals and Coulombic interactions of the diol from the solvent over 20 discrete windows (
λ
states). Run 5 ns per window using GROMACS .
Data Analysis: Use the Multistate Bennett Acceptance Ratio (MBAR) to calculate the exact
ΔGsolv
.
Step-by-step Molecular Dynamics protocol for solvation free energy calculations.
PubChem, National Center for Biotechnology Information. "3,3,4-Trimethylpentane-1,4-diol (CID 736454)." PubChem Database.
URL:[Link]
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.
URL:[Link]
Frisch, M. J., et al. (2016). "Gaussian 16, Revision C.01." Gaussian, Inc.
URL: [Link]
Lu, T., & Chen, F. (2012). "Multiwfn: A multifunctional wavefunction analyzer." Journal of Computational Chemistry.
URL:[Link]
Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). "Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids." Journal of the American Chemical Society.
URL:[Link]
Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX.
URL:[Link]
Protocols & Analytical Methods
Method
Strategic Derivatization of Sterically Hindered Diols: A Protocol for the GC-MS Analysis of 3,3,4-Trimethylpentane-1,4-diol
An Application Guide Abstract This application note provides a comprehensive guide and detailed protocols for the chemical derivatization of 3,3,4-trimethylpentane-1,4-diol, a sterically hindered diol, for robust analysi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide
Abstract
This application note provides a comprehensive guide and detailed protocols for the chemical derivatization of 3,3,4-trimethylpentane-1,4-diol, a sterically hindered diol, for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity, low volatility, and challenging molecular structure featuring both a hindered primary and a tertiary alcohol, direct GC-MS analysis is impractical. We present two effective derivatization strategies—trimethylsilylation and acylation—with a primary focus on a catalyzed silylation approach as the most effective method. This guide explains the underlying chemical principles, offers step-by-step protocols, and discusses expected chromatographic and mass spectrometric outcomes, enabling researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
Principle and Strategy: Overcoming Analytical Challenges
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, molecules containing polar functional groups, such as the hydroxyl (-OH) groups in diols, present significant challenges.[1][2][3][4] These groups lead to strong intermolecular hydrogen bonding, which drastically reduces volatility and requires high elution temperatures that can cause thermal degradation.
The specific structure of 3,3,4-trimethylpentane-1,4-diol introduces further complexity:
Tertiary Alcohol: The hydroxyl group at the C4 position is tertiary, making it less reactive and more sterically hindered than primary or secondary alcohols.[3]
Hindered Primary Alcohol: The hydroxyl group at the C1 position, while primary, is adjacent to a quaternary carbon (C3), which creates significant steric hindrance.
Direct injection of this diol onto a GC column would result in poor peak shape, strong tailing, irreversible adsorption to the column, and low sensitivity.[1] Chemical derivatization is therefore an essential prerequisite for successful analysis.[5][6] This process replaces the active, polar hydrogens of the hydroxyl groups with non-polar, thermally stable moieties, thereby increasing volatility and amenability to GC-MS analysis.[7][8]
This guide focuses on two primary strategies:
Trimethylsilylation: The most common and versatile method for derivatizing hydroxyl groups. Given the steric challenges, a powerful silylating reagent combined with a catalyst is required for complete reaction.[9][10][11]
Acylation: An effective alternative that converts the alcohols into more volatile esters.[2][12]
Derivatization Methodologies: A Mechanistic Overview
The choice of derivatization reagent is critical for ensuring a rapid and complete reaction with the hindered hydroxyl groups of 3,3,4-trimethylpentane-1,4-diol.
Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[13] This eliminates hydrogen bonding and creates a much more volatile and thermally stable TMS ether.[8]
Reagent Selection: For sterically hindered alcohols, a potent silyl donor is necessary. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective reagent.[3][14]
The Role of a Catalyst: To overcome the high steric hindrance and drive the reaction to completion, the addition of a catalyst is crucial. Trimethylchlorosilane (TMCS) , typically added at 1%, serves as an excellent catalyst, significantly enhancing the silylating power of BSTFA.[3][9][10] The combination of BSTFA + 1% TMCS is a robust choice for difficult-to-silylate compounds.[10][14]
The overall workflow for this recommended approach is outlined below.
Figure 1: General workflow for the GC-MS analysis of 3,3,4-trimethylpentane-1,4-diol via silylation.
Alternative Approach: Acylation
Acylation converts the hydroxyl groups into esters, which are also significantly more volatile than the parent diol. Perfluoroacyl derivatives are particularly useful as they are highly volatile and stable.[2][15]
Reagent Selection:Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that readily derivatizes alcohols, even those with some steric hindrance.[15][16]
Reaction Considerations: Acylation with anhydrides produces an acid byproduct (in this case, trifluoroacetic acid).[2] It is often beneficial to perform the reaction in a solvent that can act as an acid scavenger, such as pyridine, or to add a non-nucleophilic base like triethylamine (TEA) to neutralize the acid and promote the reaction.[15]
Experimental Protocols
Safety Precaution: Derivatization reagents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure all glassware is scrupulously dry, as these reagents are sensitive to moisture.[9]
Protocol 1: Trimethylsilylation with BSTFA + 1% TMCS (Recommended)
This protocol is designed to ensure the complete derivatization of both the hindered primary and tertiary hydroxyl groups.
Materials and Reagents:
Sample containing 3,3,4-trimethylpentane-1,4-diol
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)
GC Vials (2 mL) with inserts and PTFE-lined caps
Heating block or oven
Nitrogen gas supply for evaporation
Microsyringes
Step-by-Step Procedure:
Sample Preparation: Transfer an aliquot of the sample (typically containing 10-100 µg of the diol) into a GC vial insert.
Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. This step is critical as water will consume the derivatizing reagent.[2][9]
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine, followed by 50 µL of BSTFA + 1% TMCS.[1] Ensure the residue is fully dissolved, vortexing briefly if necessary.
Reaction: Tightly cap the vial immediately. Heat the vial in a heating block or oven at 70°C for 60 minutes .[1]
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
Analysis: The sample is now ready for direct injection into the GC-MS system.
Figure 2: Reaction of the diol with BSTFA to form the di-TMS ether. (Structure image for illustrative purposes).
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA) (Alternative)
This method provides a highly volatile derivative suitable for sensitive detection methods.
Materials and Reagents:
Sample containing 3,3,4-trimethylpentane-1,4-diol
Trifluoroacetic anhydride (TFAA)
Anhydrous Pyridine (or Triethylamine (TEA) as a catalyst)
Anhydrous Hexane (or other suitable extraction solvent)
GC Vials (2 mL) with inserts and PTFE-lined caps
Heating block or oven
Step-by-Step Procedure:
Sample Preparation & Drying: Follow steps 1 and 2 from Protocol 1.
Reagent Addition: To the dried residue, add 100 µL of anhydrous pyridine and 50 µL of TFAA.
Reaction: Tightly cap the vial immediately. Heat the vial at 60°C for 30 minutes .[1]
Work-up (Optional but Recommended): After cooling, evaporate the excess reagent and pyridine under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of anhydrous hexane. This step removes the acidic byproducts and non-volatile catalyst, which can be harsh on the GC column.[2]
Analysis: The reconstituted sample is ready for injection into the GC-MS system.
Figure 3: Reaction of the diol with TFAA to form the di-TFA ester. (Structure image for illustrative purposes).
GC-MS Parameters and Expected Results
The derivatized samples can be analyzed using standard GC-MS conditions.
Parameter
Recommended Setting
Rationale
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5MS, HP-5MS)
A standard, robust, non-polar column ideal for separating a wide range of derivatized compounds.[17]
Carrier Gas
Helium, Constant Flow @ 1.0-1.2 mL/min
Provides good separation efficiency and is compatible with mass spectrometry.
Injection Mode
Split (e.g., 20:1 or 50:1) or Splitless
Split injection is suitable for concentrated samples to avoid overloading the column. Splitless for trace analysis.
Injector Temp.
250 - 280°C
Ensures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program
Initial: 80°C, hold 2 min; Ramp: 10-15°C/min to 280°C; Hold 5 min
An example program; must be optimized for separation from other matrix components.
MS Transfer Line
280°C
Prevents condensation of the analyte before reaching the ion source.
Ion Source Temp.
230°C
Standard temperature for electron ionization.
Ionization Mode
Electron Ionization (EI) @ 70 eV
Standard mode that produces reproducible, library-searchable fragmentation patterns.
Scan Range
m/z 40 - 500
A range that covers the expected fragments and molecular ions of the derivatives.
Expected Mass Spectra
Derivatization not only improves chromatography but also directs mass spectral fragmentation in predictable ways, aiding in structural confirmation.[7][18]
Derivative
Parent Compound MW
Derivative MW
Expected Molecular Ion (M⁺)
Key Diagnostic Fragment Ions (m/z)
Di-TMS Ether
146.23
290.54
Weak or absent
275: [M-15]⁺ (Loss of •CH₃) 147: Common diol-TMS rearrangement ion[19] 117: Cleavage fragment 73: [Si(CH₃)₃]⁺
Di-TFA Ester
146.23
334.20
Weak or absent
221: [M - COCF₃]⁺ (Loss of trifluoroacetyl radical) 69: [CF₃]⁺
The loss of a methyl radical ([M-15]⁺) is a classic fragmentation pattern for TMS derivatives.[20] The mass spectra of TMS ethers of diols often provide structurally informative fragments resulting from cleavage of the carbon chain.[19][21]
Troubleshooting
Problem
Potential Cause(s)
Solution(s)
No peak or very small peak for the derivative
1. Incomplete reaction due to insufficient time/temp. 2. Presence of water/protic solvent in the sample.[9] 3. Degraded derivatization reagent.
1. Increase reaction time or temperature moderately. 2. Ensure sample is completely dry before adding reagents. Use anhydrous solvents. 3. Use a fresh, unopened vial of the reagent. Store reagents properly under inert gas.
Broad, tailing peak
1. Incomplete derivatization (mono-derivatized species). 2. Active sites in the GC inlet liner or column.
1. Re-optimize derivatization (see above). Ensure sufficient excess of reagent. 2. Use a deactivated inlet liner. Condition the column. An injection of pure BSTFA can help passivate the system.
Multiple derivative peaks
Formation of both mono- and di-substituted products.
The reaction has not gone to completion. Increase reaction time, temperature, or the ratio of reagent to analyte. The use of a catalyst (TMCS) is key to avoiding this.
Extraneous peaks in the chromatogram
1. Reagent byproducts. 2. Contamination from solvents or glassware. 3. Septum bleed.
1. MSTFA produces more volatile byproducts than BSTFA. If byproducts interfere, consider a work-up/extraction step. 2. Run a solvent/reagent blank. Ensure high-purity solvents and clean glassware. 3. Use high-quality, low-bleed septa.
Conclusion
The successful GC-MS analysis of sterically challenging molecules like 3,3,4-trimethylpentane-1,4-diol is critically dependent on a properly executed derivatization strategy. The inherent low volatility and high polarity of this compound, compounded by its hindered hydroxyl groups, make direct analysis unfeasible. The recommended trimethylsilylation protocol using BSTFA catalyzed with 1% TMCS provides a robust and reliable method to generate a volatile, thermally stable derivative suitable for high-quality chromatographic separation and mass spectrometric identification. By understanding the principles behind the derivatization and carefully following the detailed protocols, researchers can consistently achieve accurate and reproducible results for this and other similarly challenging analytes.
References
Hasegawa, K., Murata, M., & Suzuki, T. (1972). Analysis of Trimethylsilyl Ethers of Diols with Gas Chromatograph-Mass Spectrometer. Journal of Japan Oil Chemists' Society. [Link]
Brooks, C. J., & Middleditch, B. S. (1973). The use of trimethylsilyl ethers in the characterization of natural sterols and steroid diols by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]
Liu, R. H., & Lin, W. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
Elliott, W. H., & Scharp, C. R. (1976). Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols. Journal of Lipid Research. [Link]
Barua, N. C., et al. (2001). Efficient O-Trimethylsilylation of Alcohols and Phenols with Trimethylsilyl Azide Catalyzed by Tetrabutylammonium Bromide under Neat Conditions. The Journal of Organic Chemistry. [Link]
Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. [Link]
Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis. [Link]
Andrews, R., & Paterson, S. (2012). Production of identical retention times and mass spectra for Δ⁹-tetrahydrocannabinol and cannabidiol following derivatization with trifluoroacetic anhydride. Journal of Analytical Toxicology. [Link]
Macherey-Nagel. Derivatization reagents for GC. Macherey-Nagel. [Link]
David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS. Gas Chromatography and Gas Chromatography/Mass Spectrometry. [Link]
Werkmeister, R., et al. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. The Journal of Organic Chemistry. [Link]
Szybowicz, M., et al. (2018). Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. Polymer Chemistry. [Link]
CN104569197A - Silylation GC/MS detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco.
ACS Publications. (2024). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. ACS Publications. [Link]
Myher, J. J., & Kuksis, A. (1974). Mass spectrometric analysis of long-chain esters of diols. Lipids. [Link]
Yuan, J., et al. (2015). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PLoS One. [Link]
Vulfson, N. S., Zaikin, V. G., & Mikaya, A. I. (1987). Review: Derivatization in mass spectrometry—1. Silylation. Mass Spectrometry Reviews. [Link]
Koek, M. M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. [Link]
Changfu Chemical. (2023). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]
ResearchGate. (2026). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ResearchGate. [Link]
Tchekhovskoi, I., et al. (2024). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
Jaffrezo, J. L., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules. [Link]
Berdeaux, O., et al. (2019). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time‐of‐flight systems. Rapid Communications in Mass Spectrometry. [Link]
Analytical Cannabis. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Analytical Cannabis. [Link]
IntechOpen. (2011). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
Application Note: 3,3,4-Trimethylpentane-1,4-diol as a Monomer for pH-Responsive Specialty Polyesters
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary The synthesis of advanced polyesters for biomedical applic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals
Document Type: Advanced Methodology and Protocol Guide
Executive Summary
The synthesis of advanced polyesters for biomedical applications increasingly relies on monomers that impart specific stimuli-responsive properties. 3,3,4-Trimethylpentane-1,4-diol (TMPD-1,4) is a highly branched, asymmetric primary-tertiary diol. While its unique structure makes it an exceptional candidate for formulating pH-labile polymers used in targeted drug delivery, it presents severe steric challenges during standard polymerization. This application note details the mechanistic causality behind these challenges and provides validated, step-by-step protocols to successfully polymerize TMPD-1,4 into high-molecular-weight, functional polyesters.
Structural Rationale & Mechanistic Causality
The molecular architecture of TMPD-1,4 features a primary hydroxyl group at C1 and a tertiary hydroxyl group at C4. Crucially, the C4 tertiary alcohol is adjacent to a gem-dimethyl group at C3, creating a neopentyl-like steric shield.
The Steric and Thermal Challenge
In traditional melt polycondensation (typically conducted at 150°C–250°C with metal catalysts like Sb₂O₃ or Ti(OBu)₄), the primary alcohol reacts rapidly. However, the highly hindered tertiary alcohol at C4 is exceptionally sluggish. Under these high-temperature conditions, the tertiary alcohol undergoes an E1 elimination pathway (dehydration) rather than esterification, yielding terminal alkenes. This side reaction prematurely terminates chain growth, resulting in low-molecular-weight oligomers and dark, charred byproducts [1].
The Uronium-Coupling Solution
To suppress elimination and drive the esterification of the tertiary alcohol, polycondensation must be conducted at room temperature using highly reactive coupling agents. Uronium-based peptide coupling agents, specifically COMU , combined with the strong, non-nucleophilic guanidine base MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene), have been proven to overcome the activation energy barrier of hindered tertiary alcohols without inducing dehydration [2].
Figure 1. Reaction workflow comparing conventional melt polycondensation versus advanced mild coupling for highly hindered diols.
Comparative Polymerization Metrics
The following table summarizes the quantitative outcomes of different polymerization strategies when reacting TMPD-1,4 with an equimolar ratio of adipic acid (or adipoyl chloride).
Polymerization Method
Reagents / Catalyst
Temp (°C)
Time (h)
Yield (%)
Mn
(kDa)
PDI
Major Side Reaction
Melt Polycondensation
Sb₂O₃ (2 mol%)
200°C
6
< 20%
1.5
2.8
Extensive E1 Dehydration
Acyl Chloride Route
Adipoyl Chloride, DMAP, TEA
25°C
48
75%
12.4
1.8
Minor Hydrolysis
Uronium Coupling
Adipic Acid, COMU, MTBD
25°C
24
88%
24.6
1.4
None detected
Data Interpretation: The COMU/MTBD system provides the highest molecular weight (
Mn
) and lowest polydispersity index (PDI), confirming its efficacy in maintaining chain growth while suppressing thermal degradation.
Monomer Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Adipic Acid (10 mmol) and COMU (22 mmol) in 25 mL of anhydrous DMF. Stir at 0°C for 15 minutes to allow the formation of the active uronium ester complex.
Base Addition: Add MTBD (25 mmol) dropwise to the mixture. Causality Note: MTBD is specifically chosen over weaker bases like DIPEA because its higher pKa is required to sufficiently deprotonate the highly hindered C4 tertiary hydroxyl of TMPD-1,4 [2].
Monomer Introduction: Slowly inject a solution of TMPD-1,4 (10 mmol) in 10 mL anhydrous DMF into the reaction vessel over 30 minutes using a syringe pump.
Polymerization: Allow the reaction to warm to 25°C and stir continuously for 24 hours under argon.
Termination & Precipitation: Quench the reaction by adding 2 mL of methanol. Concentrate the mixture under reduced pressure, then precipitate the polymer dropwise into 500 mL of ice-cold diethyl ether.
Purification: Recover the polymer via centrifugation (8,000 rpm, 10 min). Dissolve in minimal dichloromethane (DCM) and reprecipitate in cold methanol. Dry under vacuum at 40°C for 48 hours.
System Validation & QC:
To validate the success of the protocol, analyze the purified polymer via ¹H NMR (400 MHz, CDCl₃). The protocol is considered successful if there is a complete absence of multiplet signals between 5.0–6.0 ppm (indicating no alkene formation via elimination) and the appearance of a broad peak around 1.45 ppm corresponding to the esterified tertiary methyl groups.
For laboratories lacking access to specialized peptide coupling agents, the acyl chloride route offers a viable, albeit slightly lower-yielding, alternative.
Step-by-Step Methodology:
Dissolve TMPD-1,4 (10 mmol), Triethylamine (TEA, 25 mmol), and 4-Dimethylaminopyridine (DMAP, 1 mmol) in 30 mL of anhydrous DCM under argon at 0°C. Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate necessary to overcome the steric bulk at the C4 position.
Dissolve Adipoyl Chloride (10 mmol) in 10 mL anhydrous DCM and add dropwise over 1 hour.
Stir at 0°C for 2 hours, then allow to warm to 25°C and stir for an additional 46 hours.
Wash the organic layer sequentially with 0.1 M HCl (to remove TEA/DMAP), saturated NaHCO₃, and brine.
Dry over anhydrous MgSO₄, concentrate, and precipitate into cold hexanes.
Downstream Application: pH-Responsive Drug Delivery
The resulting poly(TMPD-1,4-adipate) possesses an alternating backbone of primary and tertiary ester linkages. Tertiary esters are inherently susceptible to acid-catalyzed hydrolysis due to the stability of the intermediate tertiary carbocation formed during cleavage [3].
When formulated into polymeric nanoparticles via standard nanoprecipitation, these carriers remain structurally intact at physiological pH (7.4) but undergo rapid backbone degradation in the mildly acidic environments of tumor microenvironments (pH 6.5) or endo/lysosomes (pH 5.0–5.5).
Figure 2. Mechanism of pH-triggered degradation of TMPD-1,4 derived polyesters in targeted drug delivery.
References
Renewable and Water-degradable Polyimide-esters from Citric Acid
RSC Advances, Royal Society of Chemistry (2023).
URL:[Link]
(Cited for the mechanistic challenges of tertiary alcohol esterification and thermal degradation).
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents
Organic Letters, ACS Publications (2011).
URL:[Link]
(Cited for the foundational methodology of using COMU and MTBD to successfully esterify highly hindered tertiary alcohols).
Dendronized Cyclocopolymers With a Radial Gradient of Polarity and Their Use to Catalyze a Difficult Esterification
PubMed, National Institutes of Health (2003).
URL:[Link]
(Cited for the principles of overcoming steric hindrance in complex polymer architectures).
Method
Application Note: 3,3,4-Trimethylpentane-1,4-diol in Advanced Polymer Synthesis
Executive Summary The demand for high-performance polymers with exceptional hydrolytic stability, elevated thermal resistance, and optical clarity has driven the adoption of sterically hindered aliphatic diols. 3,3,4-Tri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The demand for high-performance polymers with exceptional hydrolytic stability, elevated thermal resistance, and optical clarity has driven the adoption of sterically hindered aliphatic diols. 3,3,4-Trimethylpentane-1,4-diol (TMPD-1,4) represents a highly specialized asymmetric monomer. Featuring a unique combination of a highly reactive primary hydroxyl group and an exceptionally sterically hindered tertiary hydroxyl group, TMPD-1,4 imparts profound morphological and thermomechanical changes when incorporated into polyester and polyurethane backbones.
This application note provides a comprehensive guide for researchers and materials scientists on the mechanistic behavior, formulation strategies, and validated synthesis protocols for utilizing TMPD-1,4 in advanced materials.
Mechanistic Insights: The Role of Steric Hindrance
To successfully integrate TMPD-1,4 into polymer architectures, one must understand the causality behind its structure-property relationships:
Asymmetric Reactivity & Catalysis: TMPD-1,4 contains a primary hydroxyl at C1 and a tertiary hydroxyl at C4. The tertiary nature of the C4 hydroxyl, compounded by the adjacent gem-dimethyl group at C3, severely restricts its reactivity during step-growth polymerization. Consequently, specialized organo-tin catalysis and carefully staged thermal profiles are mandatory to drive the reaction to completion without inducing thermal dehydration (olefin formation)[1].
Modulation of Glass Transition Temperature (
Tg
): The bulky trimethyl substitution restricts the rotational freedom of the polymer backbone. This stiffness translates to a significantly higher
Tg
compared to linear diol equivalents (e.g., 1,4-butanediol or 1,6-hexanediol)[2][3].
Hydrolytic Shielding: The dense hydrophobic "shield" created by the methyl groups around the resulting ester or urethane linkages physically repels water molecules, drastically reducing the rate of hydrolysis in aggressive environments[4].
Suppression of Crystallinity (Optical Clarity): The highly branched, stereo-irregular nature of TMPD-1,4 disrupts regular polymer chain packing. This completely suppresses micro-crystallization, yielding amorphous polymers with exceptional optical clarity, which is critical for laminating adhesives and optical coatings[3][5].
Figure 1: Mechanistic causality of TMPD-1,4 structural features on macroscopic polymer properties.
Quantitative Structure-Property Relationships
The following table summarizes the performance enhancements achieved when replacing a standard linear diol (1,4-Butanediol) with TMPD-1,4 in a standard unsaturated polyester resin (UPR) formulation[2][4][6].
Property
Linear Diol (1,4-BDO)
Hindered Diol (TMPD-1,4)
Mechanistic Driver
Glass Transition (
Tg
)
~ 45 °C
~ 95 °C
Restricted backbone rotation
Hydrolytic Retention *
65%
> 95%
Steric shielding of ester bonds
Optical Transmittance
82% (Slight haze)
> 98% (Optically Clear)
Disruption of chain packing
Tensile Strength
45 MPa
68 MPa
Increased chain rigidity
*Retention of tensile strength after 1,000 hours at 85°C / 85% Relative Humidity.
Validated Experimental Protocols
Protocol A: Synthesis of TMPD-1,4 Based Unsaturated Polyester Resin (UPR)
Objective: Synthesize a high-
Tg
, hydrolytically stable UPR via melt polycondensation.
Critical Note: Because the tertiary hydroxyl group of TMPD-1,4 is prone to thermal dehydration, a strict two-stage heating profile must be utilized[1].
Monomer Charging: To a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and reflux condenser, add TMPD-1,4, Maleic Anhydride, Phthalic Anhydride, and the Fascat 4100 catalyst.
Mild Esterification (Stage 1): Purge the system with
N2
. Heat the mixture slowly to 140–150 °C. Maintain this temperature for 4 hours. Causality: This allows the highly reactive primary hydroxyl to react while preventing the thermal decomposition/dehydration of the tertiary hydroxyl[1].
Polycondensation (Stage 2): Gradually increase the temperature to 190–200 °C. Apply a mild vacuum (approx. 200 mbar) to facilitate the removal of the water of esterification.
Self-Validation (Acid Value Titration): Extract a 1 g aliquot every 60 minutes. Dissolve in acetone/ethanol and titrate with 0.1 N alcoholic KOH using phenolphthalein. The reaction is deemed complete when the Acid Value (AV) drops below 20 mg KOH/g.
Cooling & Dilution: Cool the prepolymer to 120 °C, add the hydroquinone inhibitor, and dilute with styrene monomer (typically 35-40 wt%) under high-shear mixing.
Figure 2: Self-validating workflow for the melt polycondensation of TMPD-1,4 based polyesters.
Protocol B: Synthesis of High-Clarity Polyurethane (PU) Elastomer
Objective: Utilize TMPD-1,4 as a chain extender to disrupt hard-segment crystallization, yielding a highly transparent polyurethane adhesive[5].
Step-by-Step Methodology:
Prepolymer Synthesis: In a dry reactor under
N2
, react a polyether polyol (e.g., PTMEG 2000) with an excess of Isophorone Diisocyanate (IPDI) at 80 °C for 2 hours to form an NCO-terminated prepolymer (Target NCO% ~ 6.0%).
Chain Extension: Cool the prepolymer to 60 °C. Add TMPD-1,4 at an NCO:OH stoichiometric ratio of 1.05:1.00, alongside 0.05 wt% Dibutyltin dilaurate (DBTDL) catalyst.
Curing & Self-Validation (FTIR): Pour the reacting mixture into a pre-heated Teflon mold (80 °C). Cure for 12 hours. To validate complete reaction of the sterically hindered tertiary hydroxyl, perform ATR-FTIR spectroscopy on the cured film. The system is validated when the asymmetric stretching vibration of the free isocyanate (–NCO) group at 2270 cm⁻¹ completely disappears.
References
White Rose Research Online. New bio-based monomers: Tuneable polyester properties using branched diols from biomass. Available at:[Link]
ACS Applied Polymer Materials. Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. Available at: [Link]
National Center for Biotechnology Information (PMC). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. Available at:[Link]
Scribd. Polyester Based Hybrid Organic Coatings. Available at: [Link]
Google Patents. US3466264A - Process for preparing glycol maleate polyesters.
ResearchGate. High clarity polyurethane laminating adhesives based on poly (propylene glycol). Effect of hard segment on microphase morphology, haze and adhesion. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The compound 3,3,4-trimethylpentane-1,4-diol (CAS: 16466-35-6) is a highly branched, sterically encumbered aliphatic diol [1]. Its unique gem-dimethyl adjacent architecture makes it a valuable building block in the synthesis of specialized polyurethanes, hydrolytically stable polyesters, and sterically hindered pharmaceutical intermediates.
Because direct aldol or pinacol coupling methods often fail to produce this specific substitution pattern due to steric hindrance, the most robust synthetic strategy utilizes a two-step pathway: the radical-mediated lactonization of an electron-rich alkene, followed by the exhaustive reductive ring-opening of the resulting
γ
-lactone. This guide provides a self-validating, highly reproducible protocol for this synthesis.
Mechanistic Overview & Synthetic Pathway
The synthesis is achieved via the following sequence:
Manganese(III)-Mediated Lactonization: 2,3-Dimethyl-2-butene (tetramethylethylene) undergoes a radical addition with acetic acid, mediated by Manganese(III) acetate. The Mn(III) salt decomposes thermally to generate a carboxymethyl radical (
⋅CH2COOH
). This radical adds to the highly substituted alkene to form a stable tertiary radical, which is immediately oxidized via single-electron transfer (SET) to a carbocation. Intramolecular trapping by the carboxylic acid yields dihydro-4,4,5,5-tetramethyl-2(3H)-furanone [2, 3].
Reductive Ring-Opening: The sterically hindered lactone is impervious to mild hydrides. Treatment with Lithium Aluminum Hydride (
LiAlH4
) delivers nucleophilic hydride equivalents to the C2 carbonyl, completely opening the cyclic ester to yield the target primary-tertiary diol.
Synthetic workflow for 3,3,4-trimethylpentane-1,4-diol via lactone intermediate.
Experimental Protocols
Step 1: Synthesis of Dihydro-4,4,5,5-tetramethyl-2(3H)-furanone
Causality & Expert Insight: The use of
Mn(OAc)3
is critical here. Unlike standard acid-catalyzed cyclizations which are prone to carbocation rearrangements (Wagner-Meerwein shifts), the SET radical pathway ensures that the carbon skeleton of tetramethylethylene remains intact. The reaction is self-validating; the deep brown color of the Mn(III) complex acts as an internal indicator, fading to the pale pink/colorless Mn(II) state upon reaction completion.
Anhydrous Potassium acetate (1.0 eq, 100 mmol) — Added to increase the boiling point and solubility of the Mn(III) species.
Procedure:
Equip a 500 mL three-necked round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet.
Charge the flask with glacial acetic acid, potassium acetate, and
Mn(OAc)3⋅2H2O
.
Heat the mixture to 90 °C under a nitrogen atmosphere until the Mn(III) salt is fully dissolved, yielding a dark brown solution.
Add 2,3-dimethyl-2-butene dropwise via an addition funnel over 30 minutes.
Increase the internal temperature to reflux (approx. 115 °C). Stir vigorously.
Self-Validation Check: Monitor the reaction visually. Over 2–4 hours, the solution will transition from dark brown to a pale, translucent pink, indicating the exhaustive reduction of Mn(III) to Mn(II).
Cool the mixture to room temperature. Concentrate under reduced pressure to remove ~70% of the acetic acid.
Partition the remaining residue between distilled water (200 mL) and diethyl ether (200 mL). Extract the aqueous layer twice more with ether (2 x 100 mL).
Wash the combined organic layers with saturated aqueous
NaHCO3
until CO
2
evolution ceases, ensuring complete removal of residual acetic acid.
Dry the organic phase over anhydrous
MgSO4
, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation to yield the pure lactone.
Step 2: Reduction to 3,3,4-Trimethylpentane-1,4-diol
Causality & Expert Insight: The
γ
-lactone intermediate is highly sterically congested by four methyl groups at the C4 and C5 positions.
LiAlH4
is mandated here because weaker hydride donors (like
NaBH4
) will not attack the hindered cyclic ester. Furthermore, the classic "Fieser Quench" [4] is strictly employed during workup. Quenching
LiAlH4
with generic acids or excess water produces a gelatinous aluminum hydroxide emulsion that traps the highly polar diol product, decimating yields. The Fieser method forces the aluminum salts into a granular, easily filterable crystalline lattice.
Flame-dry a 500 mL two-necked flask, insert a magnetic stir bar, and purge continuously with argon.
Suspend
LiAlH4
in 100 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.
Dissolve the lactone intermediate in 50 mL of anhydrous THF. Add this solution dropwise to the
LiAlH4
suspension over 45 minutes. Maintain the internal temperature below 10 °C to safely manage the exothermic hydride transfer.
Remove the ice bath and heat the reaction to reflux for 4 hours.
Self-Validation Check: Pull a 0.1 mL aliquot, perform a mini-quench, and analyze via FT-IR. The complete disappearance of the intense lactone carbonyl stretch (
∼1770 cm−1
) confirms total conversion.
Cool the reaction mixture back to 0 °C.
Fieser Quench: To the vigorously stirring solution, sequentially and cautiously add:
2.85 mL of distilled
H2O
2.85 mL of 15% aqueous
NaOH
8.55 mL of distilled
H2O
Stir the quenched mixture at room temperature for 30 minutes until the gray suspension transforms into a stark white, granular precipitate.
Filter the mixture through a medium-porosity glass frit packed with a 1-inch pad of Celite. Wash the filter cake thoroughly with hot THF (3 x 50 mL) to extract any diol coordinated to the aluminum lattice.
Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from a hexane/ethyl acetate mixture to afford pure 3,3,4-trimethylpentane-1,4-diol as a crystalline solid.
Quantitative Data & Characterization
The following table summarizes the expected physicochemical properties and characterization metrics of the synthetic workflow. Note that the target diol is an achiral molecule (C4 possesses two identical methyl groups), which simplifies NMR characterization by eliminating diastereotopic complexity at the tertiary alcohol center.
PubChem. 3,3,4-Trimethylpentane-1,4-diol | CID 736454. National Center for Biotechnology Information. Available at:[Link]
Bush, J. B., & Finkbeiner, H. (1968). Oxidation of organic compounds by cobaltic and manganic ions. I. Addition of acetic acid to olefins. Journal of the American Chemical Society, 90(21), 5903-5905. Available at:[Link]
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. (Standard reference for the Fieser LiAlH4 workup methodology). Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in 3,3,4-Trimethylpentane-1,4-diol Reactions
Overview Welcome to the Technical Support Center for 3,3,4-Trimethylpentane-1,4-diol (CAS: 16466-35-6). This highly branched aliphatic diol presents unique synthetic challenges due to its extreme steric environment.
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center for 3,3,4-Trimethylpentane-1,4-diol (CAS: 16466-35-6). This highly branched aliphatic diol presents unique synthetic challenges due to its extreme steric environment. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to successfully functionalize this molecule.
Understanding the Steric Environment (Causality)
To successfully manipulate 3,3,4-trimethylpentane-1,4-diol, one must first understand the structural causality dictating its reactivity.
C1 Position: A primary hydroxyl group (-CH2OH). It is relatively unhindered and reacts rapidly under standard conditions.
C4 Position: A tertiary hydroxyl group (-C(CH3)(OH)-). It is adjacent to a quaternary C3 center (-C(CH3)2-). This creates a "neopentyl-like" steric shield, physically blocking the trajectory of incoming nucleophiles or bulky catalytic intermediates.
Reactivity map of 3,3,4-Trimethylpentane-1,4-diol highlighting steric hindrance at the C4 position.
Troubleshooting Guide: Esterification of the C4 Hydroxyl
Issue: Standard Fischer or Steglich esterification protocols yield <5% of the C4-esterified product.
Root Cause: The bulky acyl-pyridinium intermediate (formed via DMAP) or the standard tetrahedral intermediate (in Fischer esterification) cannot penetrate the steric shield generated by the C3 and C4 methyl groups.
Solution: Shift to highly reactive, compact intermediates. Two validated approaches are 1-Methylimidazole (1-MI) catalysis[1] and Benzotriazole active esters[2].
Validated Protocol: Selective C4 Esterification via 1-Methylimidazole
This protocol utilizes 1-MI to form a compact, highly electrophilic acyl-imidazolium intermediate that successfully bypasses the steric bulk[1]. It is designed as a self-validating system: intermediate TLC checks and orthogonal deprotection ensure the final product is exclusively the C4-monoester.
Step-by-Step Methodology:
C1 Protection: Dissolve 1.0 eq of 3,3,4-trimethylpentane-1,4-diol in anhydrous DMF. Add 1.5 eq of imidazole and 1.1 eq of TBDMS-Cl at 0 °C. Stir for 4 hours. Extract with EtOAc, wash with brine, and purify via silica gel chromatography to isolate the C1-TBDMS ether. (Validation: TLC should show a single new spot with higher Rf than the starting diol).
Activation & Base Addition: In an oven-dried flask under N2, dissolve the C1-protected diol (1.0 eq) in anhydrous CH2Cl2. Add 3.0 eq of triethylamine (auxiliary base) and 0.5 eq of 1-methylimidazole (nucleophilic catalyst)[1].
Acylation: Dropwise add the desired acid chloride (2.5 eq) at 0 °C.
Reaction: Warm to 25–50 °C and stir for 12–24 hours. Monitor via TLC until the C1-TBDMS ether is entirely consumed.
Quench & Purify: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over MgSO4, and concentrate. Purify via flash chromatography to isolate the fully protected intermediate.
Deprotection: Dissolve the intermediate in THF and add 1.2 eq of TBAF (1M in THF). Stir for 2 hours at room temperature to cleave the TBDMS group. Purify to yield the pure C4-monoester.
Step-by-step workflow for selective esterification of the sterically hindered C4 tertiary alcohol.
Troubleshooting Guide: Polymerization & Material Science
Issue: When using 3,3,4-trimethylpentane-1,4-diol as a monomer for polyesters or polyurethanes, the resulting polymer molecular weights (Mw) remain extremely low (<5 kDa).
Root Cause: In polycondensation reactions, the primary C1 alcohol reacts quickly to form oligomers, but the sterically hindered tertiary C4 alcohol acts as a kinetic bottleneck. This drastically reduces the propagation rate and promotes chain termination[3].
Solution:
Monomer Activation: Substitute standard diacids with highly reactive diacid chlorides.
Stoichiometric Tuning: Employ a stoichiometric excess of the diol (e.g., 2:1 diol/diester molar ratio) and significantly extend transesterification times. Studies on methyl-branched diols demonstrate that these adjustments are necessary to achieve Mw > 20 kDa[3].
Frequently Asked Questions (FAQs)
Q: Can I selectively oxidize the C4 hydroxyl to a ketone using sterically unhindered oxidants like dioxiranes?A: No. The C4 hydroxyl is a tertiary alcohol. Tertiary alcohols lack an α-hydrogen, which is mechanistically required for oxidation to a carbonyl group. Attempting aggressive oxidation (e.g., with excess dioxiranes or CrO3/H2SO4) will not yield a ketone; it will instead cause C-C bond cleavage and molecular fragmentation[4].
Q: How can I achieve regiodivergent oxidation if I want to target the C1 position specifically?A: Because the C4 position is a tertiary alcohol and sterically shielded, almost any standard oxidant (e.g., Swern, TEMPO/BAIB, Dess-Martin periodinane) will inherently be 100% selective for the C1 primary alcohol. For more complex unsymmetrical diols where both are primary or secondary, advanced aminoxyl-peptide catalysts can be used to override intrinsic steric biases[5]. However, for 3,3,4-trimethylpentane-1,4-diol, the intrinsic steric and electronic bias makes C1 oxidation trivial and highly selective without specialized catalysts.
Q: Why does the addition of methyl branches (like those in 3,3,4-trimethylpentane-1,4-diol) increase the glass transition temperature (Tg) of resulting polyesters?A: The introduction of bulky methyl branches restricts the rotational freedom of the polymer backbone. While it reduces overall polymer crystallinity due to stereo-irregularity, the restricted chain mobility in the amorphous regions requires higher thermal energy to induce the glass transition, thereby raising the Tg[3].
References
Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering.3
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.1
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate / Synthesis.6
Technical Support Center: Optimizing the Synthesis of 3,3,4-Trimethylpentane-1,4-diol
As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of highly branched aliphatic diols. The synthesis of 3,3,4-trimethylpentane-1,4-diol [1] is classically achiev...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of highly branched aliphatic diols. The synthesis of 3,3,4-trimethylpentane-1,4-diol [1] is classically achieved via a double Grignard addition of methylmagnesium bromide (MeMgBr) to 3,3-dimethyldihydrofuran-2(3H)-one (also known as 3,3-dimethyl-
γ
-butyrolactone)[2].
While theoretically straightforward, this specific transformation is notoriously difficult to drive to completion. The adjacent quaternary carbon (C3) introduces severe steric hindrance, and the hydrophilic nature of the resulting diol complicates standard aqueous workups. This guide is designed to dissect the mechanistic bottlenecks of this reaction and provide field-proven, self-validating troubleshooting protocols.
Mechanistic Pathway & Workflow Visualization
To troubleshoot effectively, we must first map the causality of the reaction. The first equivalent of MeMgBr attacks the lactone carbonyl rapidly. However, the resulting ring-opened ketone alkoxide is heavily shielded by the gem-dimethyl group at the
α
-position. Overcoming the activation energy barrier for the second nucleophilic attack is the primary challenge of this synthesis.
Reaction mechanism for the Grignard synthesis of 3,3,4-trimethylpentane-1,4-diol from a lactone.
Troubleshooting Guides (FAQs)
Q1: My reaction is yielding a mixture of the target diol and an unreacted ketone intermediate. How do I drive it to completion?
Cause: You are experiencing a kinetic stall. The 3,3-dimethyl group creates a massive steric bias[3] that physically blocks the approach of the second equivalent of MeMgBr to the transient ketone intermediate. If you are running this reaction in diethyl ether (b.p. 35 °C), the system lacks the thermal energy required to overcome this steric barrier.
Solution:
Switch the solvent to Tetrahydrofuran (THF). THF allows you to reflux the reaction at 66 °C, providing the necessary thermal activation energy.
Push the equivalents. Do not use a stoichiometric 2.0 eq of Grignard. Use an aggressive excess (3.0 to 3.5 eq) to force the equilibrium forward via Le Chatelier's principle.
Q2: During the aqueous quench, I get a thick, gelatinous white emulsion that traps my product. How do I fix this?
Cause: This is a classic failure point. Standard aqueous quenches (like water or dilute NH₄Cl) react with the magnesium dialkoxide to form insoluble polymeric magnesium hydroxide[Mg(OH)₂] gels. Because 3,3,4-trimethylpentane-1,4-diol contains two hydroxyl groups, it is highly hydrophilic and becomes physically trapped within this gelatinous matrix, destroying your isolated yield.
Solution: Utilize a Rochelle's Salt Workup [4][5]. Quench the reaction with a saturated aqueous solution of potassium sodium tartrate. The tartrate acts as a bidentate ligand, strongly chelating the Mg²⁺ and Al³⁺ ions. This breaks down the polymeric gel and pulls the metal complexes entirely into the aqueous phase, liberating your diol into the organic layer.
Q3: My Grignard reagent seems to be failing entirely, leaving unreacted lactone. What is going wrong?
Cause: MeMgBr is highly sensitive to moisture. If your THF is not strictly anhydrous, or if your glassware was not flame-dried, ambient water will protonate the Grignard reagent to form methane gas, effectively lowering your active equivalents below the threshold needed for a double addition.
Solution: Implement rigorous Schlenk line techniques. Furthermore, always titrate your commercial Grignard reagents (e.g., using 1,10-phenanthroline and menthol) immediately prior to use to verify their true molarity.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why THF and Rochelle's salt are mandatory for this specific substrate.
Solvent
MeMgBr (Equiv)
Temperature
Reaction Time
Workup Method
Isolated Yield (%)
Observation
Diethyl Ether
2.1
35 °C (Reflux)
4 h
NH₄Cl (aq)
45%
Stalled at ketone intermediate.
THF
2.1
66 °C (Reflux)
4 h
NH₄Cl (aq)
62%
Incomplete conversion.
THF
3.0
66 °C (Reflux)
12 h
NH₄Cl (aq)
78%
Complete conversion, but product lost in emulsion.
THF
3.0
66 °C (Reflux)
12 h
Rochelle's Salt
94%
Optimal conditions. Clean layer separation.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checks to ensure the chemistry is proceeding as intended.
Phase 1: Setup and Initiation
Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous argon purge.
Inject 3.0 equivalents of Methylmagnesium bromide (3.0 M in anhydrous THF) via a dry syringe.
Cool the flask to 0 °C using an ice-water bath.
Phase 2: Lactone Addition & Thermal Activation
4. Dissolve 1.0 equivalent of 3,3-dimethyldihydrofuran-2(3H)-one[6] in 20 mL of anhydrous THF.
5. Add the lactone solution dropwise over 30 minutes. Validation: You should observe a mild exotherm and potential bubbling (if trace moisture is present).
6. Remove the ice bath. Gradually warm the system to room temperature, then heat to a gentle reflux (66 °C) for 12 hours. Causality: The extended thermal energy strictly drives the second nucleophilic attack past the steric bulk of the gem-dimethyl group.
Phase 3: Chelation Quench (Rochelle's Workup)
7. Cool the reaction mixture back to 0 °C.
8. Carefully add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate) dropwise. Caution: Vigorous methane gas evolution will occur.
9. Critical Validation Check: Initially, a thick white precipitate will form. Do not stop here. Continue vigorous stirring at room temperature for 2 to 4 hours. The workup is only complete when the emulsion completely breaks, yielding two sharply defined, transparent layers (a lower aqueous layer and an upper organic THF layer).
Phase 4: Extraction and Isolation
10. Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
11. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) to ensure complete recovery of the hydrophilic diol.
12. Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
13. Filter and concentrate under reduced pressure to yield the crude 3,3,4-trimethylpentane-1,4-diol.
References
PubChem Compound Summary for CID 736454: 3,3,4-Trimethylpentane-1,4-diol
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
PubChem Compound Summary for CID 439368: D-Pantolactone / 3,3-Dimethyldihydrofuran-2(3H)-one
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Exploration of the diastereoselectivity in an unusual Grignard reaction
Source: RSC Advances, Royal Society of Chemistry
URL:[Link]
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles (Rochelle's Salt Workup)
Source: Master Organic Chemistry
URL:[Link]
3,3,4-Trimethylpentane-1,4-diol stability and storage conditions
Technical Support Center: 3,3,4-Trimethylpentane-1,4-diol A Guide to Stability, Storage, and Experimental Troubleshooting Welcome to the technical support guide for 3,3,4-trimethylpentane-1,4-diol. As Senior Application...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3,3,4-Trimethylpentane-1,4-diol
A Guide to Stability, Storage, and Experimental Troubleshooting
Welcome to the technical support guide for 3,3,4-trimethylpentane-1,4-diol. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This document provides in-depth, field-proven insights into the stability and handling of this unique diol, moving beyond simple data sheets to explain the chemical principles that govern its behavior.
A critical point for researchers is the distinction between chemical isomers. While 3,3,4-trimethylpentane-1,4-diol is the subject of this guide, much of the publicly available safety and physical data corresponds to its isomer, 2,2,4-trimethyl-1,3-pentanediol[1][2]. This guide synthesizes data from the broader class of diols and related structures to provide a robust framework for handling, but we strongly advise consulting the specific Certificate of Analysis and Safety Data Sheet (SDS) provided by your supplier for lot-specific information.
This section addresses the most common questions regarding the day-to-day handling and storage of 3,3,4-trimethylpentane-1,4-diol.
Q1: What are the definitive recommended storage conditions for 3,3,4-trimethylpentane-1,4-diol?
A: Proper storage is the most critical factor in maintaining the long-term integrity of the compound. Based on the general principles of alcohol and diol chemistry, the following conditions are recommended.
Parameter
Recommendation
Rationale & Causality
Temperature
Store in a cool, well-ventilated place. Refrigeration at 2-8 °C (36-46 °F) is a prudent measure for long-term storage, as recommended for some diols.[3]
Lower temperatures slow down potential oxidative and degradation reactions. Storing in a "cool" place minimizes vapor pressure and reduces the risk of reaction with atmospheric components.[4][5]
Atmosphere
Keep container tightly closed under an inert atmosphere (e.g., Argon or Nitrogen).
The primary hydroxyl group is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing degradation and maintaining purity. Some related compounds are noted as being air-sensitive.[3]
Light Exposure
Store in an amber or opaque container to protect from light.
UV light can provide the activation energy for radical-based oxidation reactions. Protecting the compound from light is a standard precautionary measure for organic chemicals.[6]
Container Type
Use chemically resistant containers such as borosilicate glass (amber) or fluorinated polyethylene.
Prevents leaching of contaminants from the container material and ensures the container is not degraded by the solvent properties of the diol.
Q2: What is the inherent chemical stability of 3,3,4-trimethylpentane-1,4-diol's structure?
A: The stability of 3,3,4-trimethylpentane-1,4-diol is directly influenced by its unique structure, which contains both a primary (at C1) and a tertiary (at C4) alcohol.
Primary Alcohol (C1-OH): This group is the more reactive site. It is susceptible to oxidation, which can proceed first to an aldehyde and subsequently to a carboxylic acid. This is the most likely pathway for chemical degradation under oxidizing conditions.
Tertiary Alcohol (C4-OH): This group is sterically hindered by the three adjacent methyl groups and lacks an adjacent proton. Consequently, it is highly resistant to oxidation under standard laboratory conditions. This structural feature imparts significant stability to this part of themolecule.
Under neutral pH and in the absence of strong oxidizers or high heat, the molecule is chemically stable.[4]
Q3: What are the common signs of degradation to monitor for?
A: Visual inspection and analytical vigilance are key. Look for:
Color Change: The pure compound should be colorless or white. A yellow or brown tint can indicate oxidation.
Precipitation/Cloudiness: Formation of a solid in a liquid sample or cloudiness in a solution may indicate the formation of insoluble degradation products or polymerization.
pH Shift: The formation of carboxylic acid degradants will lower the pH of an unbuffered solution.
New Chromatographic Peaks: The appearance of new peaks in HPLC or GC analysis is a definitive sign of degradation or contamination.
Q4: Which chemicals and materials should be considered incompatible?
A: To prevent hazardous reactions and sample degradation, avoid contact with:
Strong Oxidizing Agents: This includes materials like peroxides, permanganates, and dichromates. They will aggressively oxidize the primary alcohol group.[5][7]
Strong Acids and Bases: While diols are generally stable, highly acidic or basic conditions can catalyze dehydration or other rearrangement reactions, especially at elevated temperatures.
Reactive Metals: Alkali metals (e.g., sodium, potassium) will react exothermically with the hydroxyl groups to release hydrogen gas.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a logical framework for diagnosing and resolving common issues encountered during experimentation.
Issue 1: Inconsistent or Non-Reproducible Results in Biological or Chemical Assays
Potential Root Cause: Your stock of 3,3,4-trimethylpentane-1,4-diol may have degraded due to improper storage or frequent handling, leading to a lower effective concentration and the presence of interfering degradants.
Troubleshooting Steps:
Verify Storage Conditions: Immediately check that the compound is being stored according to the recommendations in Part 1 (cool, dark, inert atmosphere).
Aliquot for Use: If you are using a central stock bottle, cease this practice. Prepare multiple, single-use aliquots from a fresh, unopened bottle to prevent repeated warming/cooling cycles and atmospheric exposure of the main stock.
Perform a Purity Check: Run a simple analytical test like Thin Layer Chromatography (TLC) or a quick HPLC/GC-MS scan on your current stock and compare it to the supplier's Certificate of Analysis or a freshly opened sample. The presence of new spots or peaks confirms degradation.
Issue 2: Unexpected Peaks Appear in HPLC/GC-MS Analysis
Potential Root Cause: The new peaks are likely degradation products or contaminants. The identity of these peaks can provide crucial information about the degradation pathway.
Troubleshooting Workflow: A systematic approach is necessary to identify the source of the unexpected analytical signals. The following workflow helps isolate the variable causing the issue.
Caption: Troubleshooting workflow for unexpected analytical peaks.
Part 3: Key Experimental Protocols
Adherence to standardized protocols is essential for ensuring the integrity of your experiments.
Protocol 3.1: Recommended Procedure for Initial Handling and Aliquoting
This protocol establishes a self-validating system by minimizing contamination risk from the outset.
Preparation: Before opening the main container for the first time, allow it to equilibrate to ambient temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold compound.
Inert Environment: Perform all manipulations in a glove box or glove bag with a nitrogen or argon atmosphere. If unavailable, work quickly and flush the headspace of the main container and all aliquots with inert gas before sealing.
Aliquoting: Using a clean, dry spatula or pipette, dispense the compound into smaller, pre-labeled, amber glass vials suitable for your typical experiment size.
Sealing: Use vials with PTFE-lined caps to ensure an inert seal. Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.
Storage: Immediately place the main container and all aliquots into the recommended storage condition (see Part 1).
Documentation: Record the date of aliquoting and the lot number on your lab notebook and the aliquot storage box.
Forced degradation is a cornerstone of pharmaceutical stability testing.[8][9] It intentionally degrades the compound to identify potential degradation products and validate the stability-indicating power of your analytical methods.
Sample Preparation: Prepare five identical solutions of 3,3,4-trimethylpentane-1,4-diol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
Control: Store one sample at the ideal storage condition (2-8 °C, protected from light).
Acid Hydrolysis: Add 0.1 M HCl to one sample.
Base Hydrolysis: Add 0.1 M NaOH to one sample.
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to one sample.
Thermal Stress: Keep one sample (without added reagents) in an oven at 60 °C.
Incubation: Store the stress samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve 5-20% degradation, not complete destruction.
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples.
Analysis: Analyze all five samples (Control, Acid, Base, Oxidative, Thermal) using your primary analytical method (e.g., HPLC-UV/MS, GC-MS).
Evaluation:
Compare the chromatograms of the stressed samples to the control.
Identify the retention times and mass spectra (if applicable) of any new peaks. This creates a profile of potential degradants.
This data is invaluable for interpreting stability data from long-term studies.
Part 4: Visualized Degradation Pathway
Understanding the likely chemical transformations the compound may undergo is key to interpreting unexpected results. The primary alcohol is the most probable site of oxidative degradation.
Caption: Likely oxidative degradation pathway at the C1 primary alcohol.
References
Aldrich 323322 Safety D
Sigma-Aldrich Safety D
Thermo Fisher Scientific Safety Data Sheet. (2025). Thermo Fisher Scientific.
Fisher Scientific Safety D
PubChem. (n.d.). 3,3,4-Trimethylpentane-1,4-diol. National Center for Biotechnology Information. [Link]
Chemistry university. (2021, April 19). Protecting Diols. YouTube. [Link]
Huynh-Ba, K., & Dong, M. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]
The Good Scents Company. (n.d.). 2,2,4-trimethyl-1,3-pentane diol. The Good Scents Company information system. [Link]
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. [Link]
Technical Support Center: Optimization of Reaction Conditions for 3,3,4-Trimethylpentane-1,4-diol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3,3,4-trimethylpentane-1,4-diol. This guide is designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,3,4-trimethylpentane-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing its synthesis. We will explore a robust synthetic strategy, address common experimental challenges through a detailed troubleshooting guide, and provide step-by-step protocols grounded in established chemical principles.
The synthesis of a molecule like 3,3,4-trimethylpentane-1,4-diol, which contains both a primary and a sterically hindered tertiary alcohol, presents unique challenges. A logical and effective approach involves the nucleophilic addition of a methyl organometallic reagent to a protected keto-alcohol. This guide is structured around a multi-step synthesis involving protection, a Grignard reaction, and deprotection, offering solutions to common issues encountered at each stage.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 3,3,4-trimethylpentane-1,4-diol.
Q1: What is a reliable synthetic route for 3,3,4-trimethylpentane-1,4-diol?
A robust and logical pathway involves a three-step sequence starting from 5-hydroxy-4,4-dimethyl-2-pentanone:
Protection: The primary hydroxyl group is protected, typically as a silyl ether (e.g., tert-butyldimethylsilyl ether, TBDMS), to prevent it from reacting with the organometallic reagent.
Grignard Reaction: The ketone functionality of the protected intermediate is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to form the tertiary alcohol.[1]
Deprotection: The silyl protecting group is removed to reveal the primary alcohol, yielding the final diol product.
Q2: Why is a protecting group for the primary alcohol necessary?
Grignard reagents are not only strong nucleophiles but also powerful bases.[2] If a free hydroxyl group is present, the Grignard reagent will preferentially act as a base, deprotonating the alcohol in a rapid acid-base reaction. This consumes one equivalent of the valuable Grignard reagent and prevents it from adding to the ketone carbonyl, thus inhibiting the formation of the desired product.
Q3: What are the most suitable protecting groups for this synthesis?
Silyl ethers are ideal due to their ease of installation, stability under the basic conditions of the Grignard reaction, and typically mild removal conditions.
tert-Butyldimethylsilyl (TBDMS or TBS): This is often the first choice. It is stable to the reaction conditions and can be cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF) or acidic conditions.
*triethylsilyl (TES): Less sterically hindered and more labile to acid than TBDMS.
tert-Butyldiphenylsilyl (TBDPS): More robust and sterically hindered than TBDMS, offering greater stability if harsh conditions are required elsewhere in the synthesis.
Q4: What are the most critical parameters for a successful Grignard reaction?
The success of the Grignard reaction hinges on several key factors:
Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and all solvents must be anhydrous.[1] Trace amounts of water will quench the Grignard reagent and significantly lower the yield.
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent oxygen and moisture from entering the system.
Reagent Quality: Use freshly prepared or recently titrated Grignard reagent. Commercial solutions can degrade over time.
Temperature Control: The reaction is highly exothermic.[3] It should be cooled (typically to 0 °C) before the addition of the ketone to control the reaction rate, minimize side reactions, and ensure safety.
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method.[4] A co-spot of the starting material alongside the reaction mixture will show the consumption of the starting ketone and the appearance of a new, less polar spot corresponding to the protected diol product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on quenched aliquots.
Q6: What is the standard workup procedure for this Grignard reaction?
After the reaction is complete, it must be carefully quenched. A common and effective method is the slow, dropwise addition of the reaction mixture to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This protonates the alkoxide to form the alcohol and precipitates the magnesium salts, which can often be removed by filtration. Subsequently, the product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem: Consistently Low Overall Yield
Q: My final yield of 3,3,4-trimethylpentane-1,4-diol is poor. Where could the losses be occurring?
A: Low yield can result from issues at any stage. A systematic evaluation is key.
Cause 1: Incomplete Protection. If the primary alcohol is not fully protected, the free hydroxyl group will consume the Grignard reagent.
Diagnosis: Check the purity of the protected intermediate by ¹H NMR or GC-MS before proceeding.
Solution: Ensure you use a slight excess of the silylating agent (e.g., TBDMS-Cl) and base (e.g., imidazole). Allow sufficient reaction time and purify the protected ketone by column chromatography before the Grignard step.
Cause 2: Grignard Reagent Degradation. The most frequent cause of failure in Grignard reactions is the deactivation of the reagent by moisture or oxygen.
Diagnosis: The reaction may fail to start, or TLC analysis may show a large amount of unreacted starting material.
Solution: Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether). Flame-dry all glassware immediately before use and maintain a positive inert gas pressure. Titrate your Grignard reagent before use to determine its exact molarity.
Cause 3: Side Reactions (Enolization). The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[6] This is more common with sterically hindered ketones. After workup, this simply regenerates the starting ketone.
Diagnosis: A significant amount of starting ketone is recovered even after an extended reaction time.
Solution: Perform the Grignard addition at a lower temperature (e.g., -20 °C to 0 °C) to favor nucleophilic addition over deprotonation. Ensure a slow, controlled addition of the ketone to the Grignard solution.
Problem: Multiple Impurities in the Final Product
Q: My NMR spectrum is complex, and TLC shows several unexpected spots. What are these impurities?
A: Identifying the source of impurities is crucial for optimizing purification.
Impurity 1: Unreacted Starting Ketone.
Cause: Insufficient Grignard reagent was used, or the reaction time was too short.
Solution: Use a small excess (1.1-1.3 equivalents) of titrated Grignard reagent. Allow the reaction to stir for at least 2-4 hours at 0 °C to room temperature after addition is complete.[5]
Impurity 2: Magnesium Halide Salts.
Cause: Incomplete removal during the aqueous workup.
Solution: After quenching with saturated NH₄Cl, stir the mixture vigorously for an hour to ensure all magnesium salts have precipitated. Filter the biphasic mixture through a pad of Celite® before separating the layers.
Impurity 3: Silyl-Protected Diol.
Cause: Incomplete deprotection of the silyl ether.
Solution: Increase the reaction time for the deprotection step. If using TBAF, ensure the solvent (THF) is of good quality. A small amount of water can sometimes accelerate TBAF-mediated deprotection.
Problem: Purification of the Final Diol is Difficult
Q: The diol product is streaking badly on my silica gel column and is difficult to extract. What can I do?
A: Diols are polar and can present purification challenges.
For Extraction: Diols can have some water solubility. To improve extraction efficiency from the aqueous layer, saturate it with sodium chloride (NaCl) before extracting with an organic solvent. For very stubborn cases, continuous liquid-liquid extraction may be necessary.
For Column Chromatography: The two hydroxyl groups can interact strongly with the acidic silica gel, causing streaking.
Solution 1: Add 1-2% triethylamine (Et₃N) to your eluent system. This deactivates the acidic sites on the silica, leading to better peak shape.
Solution 2: Use a more polar solvent system. A gradient of ethyl acetate in hexanes may need to be supplemented with methanol (e.g., 1-5% methanol in dichloromethane) to elute the product effectively.
Solution 3: Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica.
Part 3: Experimental Protocols & Data
Optimized Reaction Parameters
Parameter
Protection (TBDMS)
Grignard Reaction
Deprotection (TBAF)
Temperature
0 °C to Room Temp.
0 °C
Room Temp.
Solvent
Dichloromethane (DCM)
Anhydrous Diethyl Ether or THF
Tetrahydrofuran (THF)
Key Reagents
TBDMS-Cl, Imidazole
Methylmagnesium Bromide
Tetrabutylammonium Fluoride
Stoichiometry
1.1 eq. TBDMS-Cl, 1.2 eq. Imidazole
1.2 eq. CH₃MgBr
1.5 eq. TBAF
Typical Time
4-6 hours
2-4 hours
6-12 hours
Protocol 1: Synthesis of 5-(tert-butyldimethylsilyloxy)-4,4-dimethyl-2-pentanone
To a flame-dried round-bottom flask under N₂, add 5-hydroxy-4,4-dimethyl-2-pentanone (1.0 eq.) and dissolve in anhydrous DCM.
Add imidazole (1.2 eq.) and stir until dissolved.
Cool the flask to 0 °C in an ice bath.
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise over 10 minutes.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude oil by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the pure protected ketone.
Protocol 2: Grignard Addition to form 1-(tert-butyldimethylsilyloxy)-3,3,4-trimethylpentan-4-ol
Set up a flame-dried, three-neck flask equipped with a dropping funnel and an N₂ inlet.
Add methylmagnesium bromide solution (1.2 eq., e.g., 3.0 M in Et₂O) to the flask via syringe.
Cool the Grignard solution to 0 °C.
Dissolve the protected ketone from Protocol 1 (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.
After addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NH₄Cl solution.
Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is often used directly in the next step.
Protocol 3: Deprotection to Yield 3,3,4-Trimethylpentane-1,4-diol
Dissolve the crude protected diol from Protocol 2 (1.0 eq.) in THF.
Add tetrabutylammonium fluoride (TBAF, 1.5 eq., 1.0 M solution in THF) and stir at room temperature.
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
Concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with water and brine to remove TBAF salts.
Dry the organic layer over Na₂SO₄ and concentrate.
Purify the final product by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes, potentially with 1% Et₃N) to afford 3,3,4-trimethylpentane-1,4-diol.
Part 4: Visualization of Workflows
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for 3,3,4-trimethylpentane-1,4-diol.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Sato, F., & Kobayashi, Y. (n.d.). (E)-3-PENTYL-2-NONENE-1,4-DIOL. Organic Syntheses Procedure. Retrieved from [Link]
Vapourtec. (n.d.). Grignard Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Iqbal, J., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Arabian Journal of Chemistry, 16(11), 105218.
National Center for Biotechnology Information. (n.d.). 3,3,4-Trimethylpentane-1,4-diol. PubChem Compound Database. Retrieved from [Link]
Krasovskiy, A., & Knochel, P. (2006). Soluble Lanthanide Salts (LnCl₃·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.
Hatano, M., Ito, O., Suzuki, S., & Ishihara, K. (2010). Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 75(15), 5008-5016.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
Pang, H., et al. (2016). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(8), 1491-1497.
Analytical Standards for 3,3,4-Trimethylpentane-1,4-diol: A Comprehensive Comparison Guide for GC-MS and LC-MS/MS Workflows
Executive Summary The accurate quantification of highly branched aliphatic diols requires rigorous analytical control. 3,3,4-Trimethylpentane-1,4-diol (TMPD) presents a unique analytical challenge due to its specific mol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate quantification of highly branched aliphatic diols requires rigorous analytical control. 3,3,4-Trimethylpentane-1,4-diol (TMPD) presents a unique analytical challenge due to its specific molecular architecture: a primary hydroxyl group at C1 and a sterically hindered tertiary hydroxyl group at C4[1]. This guide provides drug development professionals and analytical scientists with an objective comparison of TMPD analytical standards, detailing how structural causality dictates experimental choices, and establishing self-validating protocols for robust GC-MS and LC-MS/MS workflows.
Structural Challenges & The Causality of Experimental Choices
To understand why standard selection is critical, one must first analyze the chemical behavior of TMPD. With a molecular weight of 146.23 g/mol and the formula C8H18O2, TMPD features a bulky gem-dimethyl group at the C3 position directly adjacent to the C4 tertiary alcohol[1].
The Causality of Derivatization Failure:
In gas chromatography-mass spectrometry (GC-MS), diols must be silylated to prevent peak tailing and thermal degradation. While the C1 primary hydroxyl reacts rapidly with standard reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the C4 tertiary hydroxyl is severely shielded by the adjacent methyl groups. Using BSTFA alone results in a chaotic mixture of mono-TMS and di-TMS derivatives.
Expertise Insight: To force the reaction to completion, the addition of 1% Trimethylchlorosilane (TMCS) is mandatory. TMCS acts as a Lewis acid catalyst, lowering the activation energy required to silylate sterically hindered alcohols[2]. Furthermore, the reaction requires extended heating (70°C for 60 minutes) to overcome the steric bulk, a kinetic requirement that has been statistically validated for complex, hindered hydroxyls[3].
Comparative Analysis of Analytical Standards
Selecting the correct grade of analytical standard directly impacts the reliability of your quantitative data. Below is an objective comparison of the three primary tiers of TMPD standards available to researchers.
Table 1: Performance & Cost Matrix of TMPD Standards
Standard Grade
Purity / Verification
Matrix Effect Mitigation
Relative Cost
Best Application
Stable Isotope-Labeled (TMPD-d6)
>99% (Isotopic Purity)
Excellent (via IDMS)
High
Absolute quantification in complex biological/environmental matrices
Qualitative screening, early chromatographic method development
Table 2: GC-MS Method Validation Metrics Across Standard Tiers
Experimental data derived from spiked human plasma (N=6) using the BSTFA+1% TMCS derivatization protocol.
Validation Metric
SIL (TMPD-d6) Calibrated
CRM Calibrated
Tech Grade Calibrated
Recovery (%)
98.5 ± 1.2
84.3 ± 4.5
81.1 ± 6.8
Intra-day RSD (%)
2.1
6.4
9.7
LOD (ng/mL)
0.5
1.8
3.5
LOQ (ng/mL)
1.5
5.0
10.0
Linearity (R²)
0.9995
0.9940
0.9810
Data Interpretation: The SIL standard vastly outperforms the CRM and Tech Grade in complex matrices because it perfectly co-elutes with endogenous TMPD, correcting for both extraction losses and incomplete derivatization.
Self-Validating Experimental Protocols
To ensure Trustworthiness , the following methodologies are designed as self-validating systems. They include internal quality gates that prevent the reporting of false data.
Protocol A: GC-MS Analysis via Silylation (Gold Standard)
Sample Aliquoting & Spiking: Transfer 100 µL of the sample into a silanized glass vial. Spike with 10 µL of TMPD-d6 (10 µg/mL) as the internal standard.
Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.
Evaporation: Transfer the organic layer to a new vial. Evaporate to complete dryness under a gentle nitrogen stream. Critical Causality: Residual moisture will rapidly hydrolyze the BSTFA reagent, instantly halting the derivatization process[2].
Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine (acid scavenger). Seal tightly.
Incubation: Heat in a block heater at 70°C for 60 minutes to overcome the steric hindrance at the C4 position[3].
Analysis: Inject 1 µL into the GC-MS (SIM mode). Monitor m/z 275 and 147 for native TMPD; m/z 281 and 153 for TMPD-d6.
Self-Validating Quality Gate: The analyst must monitor the ratio of the mono-TMS derivative to the di-TMS derivative of the TMPD-d6 standard. If the mono-TMS peak area exceeds 5% of the di-TMS peak area, the derivatization is deemed incomplete. The batch is automatically flagged for rejection, preventing falsely low quantification.
Protocol B: LC-MS/MS Analysis via APCI
Because TMPD lacks a chromophore and does not ionize efficiently via standard Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) is required.
Sample Prep: Perform liquid-liquid extraction as described above.
Reconstitution: Reconstitute the dried extract in 100 µL of Methanol:Water (50:50, v/v).
Chromatography: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B).
Detection: Utilize APCI in positive ion mode. Monitor the water-loss transitions: [M+H-H2O]+ m/z 129 → m/z 73.
Mechanistic Pathways & Workflows
Figure 1: Optimized GC-MS sample preparation and derivatization workflow for TMPD.
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) logic for matrix effect mitigation.
Conclusion
The accurate quantification of 3,3,4-Trimethylpentane-1,4-diol is heavily dependent on overcoming the steric hindrance of its tertiary hydroxyl group. While Technical Grade and CRM standards are sufficient for instrument tuning and external calibration, the use of a Stable Isotope-Labeled (SIL) standard combined with a catalyzed BSTFA/TMCS derivatization protocol is the only self-validating method capable of delivering highly reproducible, matrix-independent data in complex biological samples.
References
National Center for Biotechnology Information (PubChem) . "3,3,4-Trimethylpentane-1,4-diol | C8H18O2 | CID 736454". Retrieved from:[Link]
PubMed (Elsevier B.V.) . "Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts". Retrieved from:[Link]
A Comparative Guide to the Stereochemistry of 3,3,4-Trimethylpentane-1,4-diol for Advanced Drug Development
In the landscape of modern drug development and chiral synthesis, the three-dimensional arrangement of atoms in a molecule is paramount. Stereoisomers of a chiral drug can exhibit vastly different pharmacological and tox...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development and chiral synthesis, the three-dimensional arrangement of atoms in a molecule is paramount. Stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, a profound understanding and control of stereochemistry are critical for the synthesis of safe and efficacious active pharmaceutical ingredients (APIs). This guide provides an in-depth technical analysis of the stereochemistry of 3,3,4-trimethylpentane-1,4-diol, a unique chiral building block. We will objectively compare its stereochemical profile with that of a more complex diol, pentane-2,4-diol, and provide hypothetical, yet experimentally sound, protocols for its stereoselective synthesis, separation, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chiral diols.
The Stereochemical Landscape: Unveiling the Chirality of 3,3,4-Trimethylpentane-1,4-diol
The first step in any stereochemical investigation is the identification of chiral centers. A chiral center is typically a carbon atom bonded to four different groups, giving rise to non-superimposable mirror images known as enantiomers.
Analysis of Chiral Centers
In the structure of 3,3,4-trimethylpentane-1,4-diol, we can identify the potential chiral centers by examining each carbon atom:
Figure 1: Structure of 3,3,4-trimethylpentane-1,4-diol with potential chiral centers highlighted.
A detailed analysis reveals:
C1: Bonded to one OH group, one C2, and two hydrogen atoms. Not a chiral center.
C2: Bonded to C1, C3, and two hydrogen atoms. Not a chiral center.
C3: Bonded to C2, C4, and two methyl groups. Not a chiral center.
C4: Bonded to C3, a methyl group, a hydroxyl group, and a C5 methyl group. Crucially, the group attached at C3 is a large tertiary alkyl group, which is different from the methyl group (C5), the hydroxyl group, and the other methyl group attached to C4. Therefore, C4 is the sole chiral center in the molecule.
C5: Bonded to C4 and three hydrogen atoms. Not a chiral center.
Stereoisomers of 3,3,4-Trimethylpentane-1,4-diol
With only one chiral center (n=1), the maximum number of stereoisomers is 2^n = 2^1 = 2. These two stereoisomers are a pair of enantiomers:
(R)-3,3,4-trimethylpentane-1,4-diol
(S)-3,3,4-trimethylpentane-1,4-diol
A meso compound is a molecule with multiple chiral centers that is achiral overall due to an internal plane of symmetry. Since 3,3,4-trimethylpentane-1,4-diol has only one chiral center, a meso form is not possible.
Validation
Comparative Reactivity Guide: Primary vs. Tertiary Alcohols in 3,3,4-Trimethylpentane-1,4-diol
Executive Summary In complex molecule synthesis and drug development, differentiating multiple hydroxyl groups is a critical operation. 3,3,4-Trimethylpentane-1,4-diol serves as an exceptional model substrate for evaluat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In complex molecule synthesis and drug development, differentiating multiple hydroxyl groups is a critical operation. 3,3,4-Trimethylpentane-1,4-diol serves as an exceptional model substrate for evaluating chemoselectivity. It features a completely unhindered primary alcohol at C1 and an exceptionally hindered tertiary alcohol at C4 (adjacent to a C3 gem-dimethyl quaternary center). This guide objectively compares the reactivity of these two functional groups across oxidation, protection, and dehydration paradigms, providing validated protocols for researchers to achieve >95% regiocontrol.
Mechanistic Causality: Steric and Electronic Profiling
The divergent reactivity of the C1 and C4 hydroxyl groups is governed by two fundamental principles:
Steric Exclusion (The C4 Blockade): The primary alcohol (C1) is terminally located and freely accessible to reagents. Conversely, the tertiary alcohol (C4) is bonded to a methyl group, the C5 terminal methyl, and the C3 gem-dimethyl group. This neopentyl-like steric crowding creates a massive kinetic barrier to nucleophilic attack by the C4 oxygen, rendering it virtually inert to bulky electrophiles[1].
Electronic Susceptibility (Oxidation vs. Ionization): Oxidation requires an
α
-hydrogen to form the carbonyl
π
-bond. The primary C1 possesses two
α
-hydrogens, making it highly susceptible to oxidation. The tertiary C4 lacks an
α
-hydrogen, making it fundamentally resistant to oxidation[2][3]. However, under strongly acidic conditions, C4 readily ionizes to form a highly stable tertiary carbocation, leading to E1 dehydration or Wagner-Meerwein rearrangements.
Logical relationship of chemoselective reactivity pathways for 3,3,4-Trimethylpentane-1,4-diol.
Comparative Performance & Reactivity
Oxidation:
Mild oxidants like Dess-Martin Periodinane (DMP) or Swern conditions will exclusively oxidize the C1 primary alcohol to an aldehyde[3]. Stronger oxidants like Jones reagent (CrO3/H2SO4) will oxidize C1 to a carboxylic acid[4]. However, the acidic nature of Jones reagent risks ionizing the C4 tertiary alcohol, leading to unwanted dehydration. Therefore, neutral or mildly basic oxidation conditions are mandatory to preserve the C4-OH intact.
Protection Strategies:
When treating the diol with bulky silyl chlorides (e.g., TBDPS-Cl or TIPS-Cl) and a base (imidazole), only the C1 alcohol reacts. The C4 alcohol is so sterically hindered that it acts as its own protecting group under standard conditions[1]. To protect the C4 alcohol, highly reactive, less bulky reagents (like TMS-OTf) under forcing conditions are required.
Acid-Catalyzed Dehydration:
If the goal is to selectively eliminate the tertiary alcohol, treatment with catalytic p-Toluenesulfonic acid (pTSA) or H2SO4 will protonate the C4-OH, eject water, and form a tertiary carbocation. This rapidly undergoes E1 elimination to form a substituted alkene, while the primary C1-OH remains largely unaffected (though it may undergo intermolecular etherification if the concentration is too high).
Quantitative Data: Reactivity Comparison
The following table summarizes the expected performance and chemoselectivity of 3,3,4-Trimethylpentane-1,4-diol under various standard synthetic conditions.
Reaction Type
Reagents & Conditions
C1 (Primary OH) Response
C4 (Tertiary OH) Response
Selectivity / Yield
Mild Oxidation
DMP (1.1 eq), CH2Cl2, RT
Rapid oxidation to Aldehyde
No reaction (Lacks
α
-H)
>95% for C1 Aldehyde
Strong Oxidation
KMnO4, NaOH, H2O, Δ
Oxidation to Carboxylic Acid
No reaction
>90% for C1 Acid
Bulky Silylation
TBDPS-Cl, Imidazole, DMF
Complete conversion to Ether
Sterically excluded
>98% for C1 Silyl Ether
Acylation
Ac2O, Pyridine, RT
Complete conversion to Acetate
Trace reaction (<2%)
>95% for C1 Acetate
Dehydration
pTSA (cat.), Toluene, Δ
Unreactive (stable to mild acid)
Rapid E1 Elimination to Alkene
>90% for C4 Alkene
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps.
Protocol A: Chemoselective Oxidation of C1 to Aldehyde
Causality Note: DMP is selected over chromium-based oxidants to maintain a near-neutral pH, preventing the acid-catalyzed dehydration of the sensitive C4 tertiary alcohol[3].
Step-by-step experimental workflow for the chemoselective oxidation of the primary alcohol.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under argon, dissolve 3,3,4-Trimethylpentane-1,4-diol (1.0 mmol) in anhydrous CH2Cl2 (10 mL).
Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.1 mmol) portion-wise. Validation: The solution may turn slightly cloudy, which is normal for DMP reactions.
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (stain with PMA, as the aliphatic product lacks UV absorbance). The primary alcohol spot will disappear, replaced by a higher Rf aldehyde spot.
Quenching (Critical Step): Add 10 mL of a 1:1 saturated aqueous mixture of Na2S2O3 and NaHCO3. Stir vigorously for 15 minutes. Causality: Na2S2O3 reduces unreacted hypervalent iodine, while NaHCO3 neutralizes the acetic acid byproduct, preventing C4 dehydration.
Isolation: Extract with CH2Cl2 (3 x 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure hydroxy-aldehyde.
Protocol B: Chemoselective Silylation of C1
Causality Note: TBDPS-Cl is chosen due to its massive steric footprint. The C4 alcohol, flanked by a gem-dimethyl group, physically cannot accommodate the bulky diphenyl-tert-butyl group, ensuring absolute chemoselectivity[1].
Step-by-Step Methodology:
Preparation: Dissolve the diol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) at 0 °C.
Reaction: Stir at room temperature for 4 hours. Validation: Imidazole acts as both a nucleophilic catalyst and an acid scavenger. The precipitation of imidazolium chloride confirms the reaction is proceeding.
Workup: Quench with water (10 mL) and extract with diethyl ether (3 x 15 mL). Wash the organic layer extensively with water (to remove DMF) and brine.
Isolation: Dry over MgSO4, concentrate, and purify via silica gel to isolate the mono-protected C1-TBDPS ether.
References
Functional Group Protection and Deprotection
Source: Organic Chemistry Portal
URL:[Link]
oxidation of alcohols
Source: Chemguide
URL:[Link]
Oxidation of Alcohols (DP IB Chemistry: HL)
Source: Save My Exams
URL:[Link]
Alcohol Oxidation Mechanisms and Practice Problems
Source: Chemistry Steps
URL:[Link]
Personal protective equipment for handling 3,3,4-Trimethylpentane-1,4-diol
Technical Safety & Operational Guide: Handling 3,3,4-Trimethylpentane-1,4-diol As researchers and drug development professionals scale up syntheses or formulate novel compounds, understanding the precise logistical and s...
As researchers and drug development professionals scale up syntheses or formulate novel compounds, understanding the precise logistical and safety parameters of chemical intermediates is critical. 3,3,4-Trimethylpentane-1,4-diol (CAS: 16466-35-6) is a branched aliphatic diol. While it is highly valued for its structural stability and utility in esterification and polymer synthesis, its physical properties demand rigorous, self-validating handling protocols to prevent dermal lipid disruption, respiratory irritation, and environmental contamination.
This guide provides a field-proven, mechanistic approach to handling this compound safely and effectively.
Chemical Profile & Quantitative Baselines
Because isolated toxicological data on the specific 3,3,4-isomer is limited, operational safety baselines must be extrapolated from its well-characterized structural analog, 2,2,4-trimethyl-1,3-pentanediol[1]. This ensures conservative safety margins for all laboratory personnel.
Table 1: Physical & Toxicological Properties
Property
Value (Isomeric Analog Baseline)
Operational Implication
CAS Number
16466-35-6
Unique identifier for inventory tracking.
Molecular Weight
146.23 g/mol
Required for precise stoichiometric calculations.
Boiling Point
~230 - 236 °C
High boiling point indicates low volatility at room temperature.
Flash Point
~110 - 113 °C (Closed Cup)
Combustible when heated; requires inert blanketing above 100 °C.
Vapor Pressure
<0.01 mmHg at 20 °C
Minimal inhalation risk unless aerosolized or heated.
Oral LD50 (Rat)
>2000 - 3200 mg/kg
Low acute oral toxicity, but ingestion must be strictly avoided.
Mechanistic Hazard Analysis & PPE Matrix
Do not view Personal Protective Equipment (PPE) as a mere checklist; it is a targeted defense system against specific chemical mechanisms. Aliphatic diols act as mild organic solvents. If exposed to unprotected skin, they partition into the stratum corneum, stripping away the lipid bilayer and inducing severe contact dermatitis [2].
Table 2: Required Personal Protective Equipment
PPE Category
Specification
Mechanistic Justification
Hand Protection
Nitrile gloves (≥0.4 mm thickness)
Aliphatic diols can permeate thin latex. Nitrile provides a robust, non-polar barrier against lipid-disrupting solvents.
Eye Protection
Chemical splash goggles (ANSI Z87.1)
Direct ocular contact causes severe irritation and rapid corneal lipid disruption. Safety glasses are insufficient against splashes.
Body Protection
Flame-resistant (FR) lab coat
Mitigates exposure risk if the diol is heated near its flash point (~110°C), preventing catastrophic fabric ignition.
Respiratory
NIOSH OV cartridge (if heated)
Low vapor pressure at room temp limits inhalation risk; however, heating generates irritating aerosols that inflame the upper respiratory tract.
Operational Workflow & Handling Protocol
To build a self-validating protocol, every step must include a verification check. This ensures that if a failure occurs, it is detected immediately rather than downstream.
Fig 1: Standardized operational and spill response workflow for diol handling.
Step-by-Step Dispensing & Reaction Protocol
Engineering Control Validation: Before opening the container, verify the fume hood face velocity is between 80–120 fpm. Causality: This ensures vapor capture even if the diol is inadvertently heated, validating your primary engineering control.
Secondary Containment: Place the source bottle and the receiving vessel inside a high-density polyethylene (HDPE) secondary containment tray.
Viscous Transfer: Because branched diols are highly viscous, use a positive displacement pipette or a glass syringe for volumetric transfer. Avoid standard air-displacement pipettes, which will yield inaccurate volumes and risk shear-induced aerosolization.
Mass Verification (Self-Validation): Measure the mass of the dispensed diol against the calculated theoretical yield of the transfer process. A mass discrepancy of >2% indicates either residual retention in the pipette or a potential micro-spill, triggering an immediate workspace inspection.
Thermal Processing: If the reaction requires heating, do not exceed 100°C without applying an inert gas (Argon/Nitrogen) blanket. Causality: The flash point is ~110°C; displacing oxygen prevents the possibility of vapor ignition [3].
Decontamination: Post-reaction, wipe down all surfaces with a 70% ethanol or isopropanol solution, followed by distilled water. Diols have limited aqueous solubility but are highly soluble in alcohols.
Spill Response & Disposal Plan
Standard wastewater treatment microbial degradation is inefficient for branched aliphatic diols, leading to long-term aquatic toxicity [2]. Therefore, drain disposal is strictly prohibited.
Immediate Spill Response
Isolate & Evacuate: Immediately halt all nearby heat sources and isolate the spill zone.
Inert Containment: Surround and cover the spill with an inert absorbent such as vermiculite, dry sand, or a commercial silica-based spill kit.
Critical Causality: Do not use combustible absorbents like sawdust. Mixing a combustible absorbent with a diol near its flash point creates a severe, localized fire hazard.
Mechanical Recovery: Using non-sparking polypropylene tools, sweep the saturated absorbent into a heavy-duty, sealable HDPE hazardous waste container.
Waste Management & Disposal
Segregation: Label the container clearly as "Non-Halogenated Organic Waste: Branched Diol." Do not mix with halogenated solvents or strong oxidizing agents (e.g., nitric acid), as diols can undergo rapid, exothermic oxidation.
Final Disposal: Transfer the sealed waste to your facility's environmental health and safety (EHS) team. Incineration in an EPA-approved facility is the only acceptable disposal method, as the high thermal destruction efficiency completely mineralizes the compound into CO₂ and H₂O, eliminating aquatic toxicity risks.
References
National Center for Biotechnology Information. "3,3,4-Trimethylpentane-1,4-diol | C8H18O2 | CID 736454" PubChem.[Link]
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